molecular formula C10H9NO2S B027205 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid CAS No. 19983-15-4

4,5-Dihydro-2-phenylthiazole-4-carboxylic acid

カタログ番号: B027205
CAS番号: 19983-15-4
分子量: 207.25 g/mol
InChIキー: HOZQYTNELGLJMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5-Dihydro-2-phenylthiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZQYTNELGLJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941922
Record name 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19983-15-4
Record name 4,5-Dihydro-2-phenyl-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19983-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019983154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-2-phenylthiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary and most established synthetic route involves the condensation reaction of L-cysteine with benzaldehyde. This document details the underlying reaction mechanisms, provides various experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis. Diagrams illustrating the reaction pathway and experimental workflow are included to provide a clear and concise visual representation of the process.

Introduction

This compound and its derivatives are a class of compounds that have garnered considerable attention in the field of pharmaceutical sciences. These molecules serve as versatile scaffolds in the design and synthesis of novel therapeutic agents, exhibiting a range of biological activities. The thiazoline ring system is a key structural motif in various natural products and synthetic drugs. This guide focuses on the practical aspects of synthesizing the parent compound, this compound, providing researchers with the necessary information for its preparation in a laboratory setting.

Synthetic Pathways

The most common and direct method for the synthesis of this compound is the condensation of L-cysteine with benzaldehyde. This reaction proceeds via the formation of a thiazolidine intermediate, which is a key step in the creation of the dihydrothiazole ring.

An alternative approach involves the reaction of L-cysteine or its methyl ester with benzonitrile, which upon cyclization, yields the desired 2-phenyl-substituted dihydrothiazole ring system.

Reaction of L-cysteine with Benzaldehyde

The reaction between L-cysteine and benzaldehyde is a classic example of thiazolidine, and subsequently thiazoline, formation. The initial nucleophilic attack of the thiol group of cysteine on the carbonyl carbon of benzaldehyde, followed by an intramolecular condensation involving the amino group, leads to the formation of the heterocyclic ring.

Logical Relationship of Synthesis

cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product L-Cysteine L-Cysteine Condensation Reaction Condensation Reaction L-Cysteine->Condensation Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Reaction This compound This compound Condensation Reaction->this compound

Caption: Logical flow from reactants to product.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its derivatives.

Synthesis of 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acids from L-cysteine and Aldehydes

A general procedure for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids involves the reaction of L-cysteine with an appropriate aldehyde in a suitable solvent system.

Procedure:

  • A mixture of L-cysteine (0.026 mol) and the corresponding aldehyde (0.026 mol) is prepared in a solvent mixture of ethanol (300 ml) and water (30 ml).[1]

  • The reaction mixture is stirred at room temperature for a period of 6-15 hours.[1]

  • The resulting precipitated solid is collected by filtration.

  • The solid is then washed with diethyl ether and dried to yield the 2-aryl-thiazolidine-4-carboxylic acid.[1]

Synthesis of Methyl 2-Aryl-4,5-dihydrothiazole-4-carboxylates from Cysteine Methyl Ester and Aryl Nitriles

This method provides a route to the esterified form of the target molecule.

Procedure:

  • Aryl nitriles and cysteine methyl ester are used as starting materials.

  • The reactants are refluxed in dry methanol in the presence of sodium carbonate for 12–15 hours.[2]

  • This process yields methyl-2-aryl-4,5-dihydrothiazole-4-carboxylates.[2]

Experimental Workflow

cluster_workflow Experimental Workflow A Mixing Reactants (L-cysteine & Benzaldehyde) B Stirring at Room Temperature (6-15 hours) A->B C Filtration B->C D Washing with Diethyl Ether C->D E Drying D->E F Final Product E->F

Caption: Step-by-step experimental workflow.

Quantitative Data

The following tables summarize the quantitative data from various synthetic procedures.

Reactant 1Reactant 2ProductYield (%)Reference
L-cysteineBenzaldehyde(2R, 4R)-2-phenylthiazolidine-4-carboxylic acid92[1]
L-cysteine4-hydroxybenzaldehyde(2R, 4R)-2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid-[1]
L-cysteine4-methoxybenzaldehyde(2R, 4R)-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid-[1]
Aryl nitrilesCysteine methyl estermethyl-2-aryl-4,5-dihydrothiazole-4-carboxylates64-89[2]
CompoundMelting Point (°C)Reference
(2R, 4R)-2-phenylthiazolidine-4-carboxylic acid159-160[1]
N-Acetyl-2-phenyl thiazolidine-4-carboxylic acid149-150[1]

Signaling Pathways and Mechanisms

The synthesis of this compound from L-cysteine and benzaldehyde proceeds through a well-established reaction mechanism.

Reaction Mechanism:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom of the cysteine's thiol group on the electrophilic carbonyl carbon of benzaldehyde. This step forms a hemithioacetal intermediate.

  • Imine Formation: Subsequently, the nitrogen atom of the amino group of cysteine attacks the same carbonyl carbon, leading to the formation of an unstable carbinolamine.

  • Dehydration and Cyclization: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form a Schiff base (imine). The lone pair on the sulfur atom then attacks the imine carbon, leading to the cyclization and formation of the five-membered thiazolidine ring.

Reaction Mechanism Diagram

cluster_mechanism Reaction Mechanism Reactants L-Cysteine + Benzaldehyde Hemithioacetal Hemithioacetal Intermediate Reactants->Hemithioacetal Nucleophilic Attack (Thiol) Carbinolamine Carbinolamine Intermediate Hemithioacetal->Carbinolamine Nucleophilic Attack (Amine) SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase Dehydration Product Thiazolidine Ring Formation SchiffBase->Product Intramolecular Cyclization

Caption: Key steps in the reaction mechanism.

Conclusion

The synthesis of this compound is a well-documented process, primarily achieved through the condensation of L-cysteine and benzaldehyde. This guide has provided a detailed overview of the synthetic methodologies, including experimental protocols and quantitative data, to aid researchers in the efficient preparation of this valuable compound. The provided diagrams of the reaction mechanism and experimental workflow offer a clear visual aid to understand the key transformations and procedural steps. The information compiled herein is intended to be a valuable resource for scientists and professionals engaged in drug discovery and development.

References

An In-depth Technical Guide on the Chemical Properties of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 19983-15-4, is a heterocyclic compound featuring a phenyl-substituted dihydrothiazole ring with a carboxylic acid group. Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂S[1]
Molecular Weight 207.25 g/mol [1]
Melting Point 125-126 °C[2]
Boiling Point 415.4 °C[2]
CAS Number 19983-15-4[1]

Synthesis

A general method for the synthesis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids involves the reaction of an aromatic nitrile with L-cysteine. For the synthesis of this compound, benzonitrile is used as the aromatic nitrile.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method described for the synthesis of related compounds.[3]

Materials:

  • L-cysteine hydrochloride

  • Benzonitrile

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Phosphate buffer (pH = 6)

  • Distilled water

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve L-cysteine hydrochloride (1.2 equivalents) and sodium bicarbonate in a mixture of methanol and phosphate buffer (pH = 6).

  • Add benzonitrile (1 equivalent) to the solution.

  • Reflux the reaction mixture for 72 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Data

¹³C NMR of Sodium salt of this compound:

Chemical Shift (ppm)Assignment
176.0Carboxylic acid carbon (COO⁻)
169.5C2 (carbon in the thiazoline ring attached to the phenyl group)
132.5Quaternary carbon of the phenyl ring
131.0Para-carbon of the phenyl ring
129.0Ortho/Meta-carbons of the phenyl ring
128.5Ortho/Meta-carbons of the phenyl ring
78.0C4 (methine carbon in the thiazoline ring)
35.5C5 (methylene carbon in the thiazoline ring)

Note: The exact assignments may vary slightly depending on the specific experimental conditions.

Reactivity and Biological Activity

The this compound scaffold is a versatile platform for the development of various biologically active compounds. The carboxylic acid group can be readily modified to form esters and amides, leading to a wide range of derivatives with diverse pharmacological properties.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of several enzymes, including metallo-β-lactamases and xanthine oxidase.

  • Metallo-β-lactamase (MBL) Inhibition: Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases.[3] These enzymes are responsible for bacterial resistance to β-lactam antibiotics. The inhibitory activity is attributed to the interaction of the thiazolidine ring and the carboxylic acid group with the active site of the enzyme.

  • Xanthine Oxidase (XO) Inhibition: The 2-phenylthiazole-4-carboxylic acid scaffold has been identified as a potent inhibitor of xanthine oxidase.[4] This enzyme plays a key role in the metabolic pathway that produces uric acid, and its inhibition is a therapeutic strategy for treating hyperuricemia and gout.

Other Biological Activities

Derivatives of this core structure have also shown a range of other biological activities, including:

  • Antifungal and Insecticidal Activity: (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxamide derivatives have demonstrated significant antifungal and insecticidal properties.[5]

  • Anticancer Activity: Various derivatives have been synthesized and evaluated for their potential as anticancer agents.[6]

Experimental Workflows and Logical Relationships

General Synthesis Workflow

The synthesis of this compound follows a straightforward condensation reaction.

Synthesis_Workflow L_cysteine L-cysteine hydrochloride Reaction Reflux in Methanol/Phosphate Buffer with NaHCO3 L_cysteine->Reaction Benzonitrile Benzonitrile Benzonitrile->Reaction Product 4,5-dihydro-2-phenylthiazole- 4-carboxylic acid Reaction->Product

Caption: General workflow for the synthesis of the target compound.

Enzyme Inhibition Mechanism (Conceptual)

The inhibition of enzymes like metallo-β-lactamase and xanthine oxidase by this compound derivatives likely involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from binding and being processed.

Enzyme_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Enzyme Inhibition Enzyme Enzyme (e.g., Metallo-β-lactamase) Active_Site Active Site Enzyme->Active_Site Binds to Substrate Substrate (e.g., β-lactam antibiotic) Substrate->Active_Site Binds to No_Reaction No Reaction Substrate->No_Reaction Inhibitor 4,5-dihydro-2-phenylthiazole- 4-carboxylic acid derivative Inhibitor->Active_Site Binds to and blocks Product Product Active_Site->Product Catalyzes conversion to Active_Site->No_Reaction

Caption: Conceptual diagram of competitive enzyme inhibition.

References

Unveiling the Structure of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This molecule serves as a key scaffold in the synthesis of various derivatives with a wide range of biological activities, including antifungal, insecticidal, antibacterial, and anticancer properties.[1] Its ability to inhibit enzymes such as metallo-β-lactamases further underscores its therapeutic potential.[2][3]

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₉NO₂S
Molecular Weight 207.25 g/mol
CAS Number 19983-15-4 (racemic), 62096-93-9 ((R)-enantiomer)
Appearance White to off-white solid
Chirality The C4 carbon is a chiral center.

The core of the molecule consists of a five-membered dihydrogenated thiazole ring, substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of a chiral center at the C4 position means the compound can exist as two enantiomers, (R) and (S), which may exhibit different biological activities.

Figure 1: 2D structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the condensation of L-cysteine (or D-cysteine for the (S)-enantiomer) with a benzonitrile derivative.[4] A representative experimental protocol is detailed below.

Materials:

  • L-cysteine

  • Benzonitrile

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-cysteine in a mixture of methanol and water.

  • Addition of Reagents: To the stirred solution, add sodium bicarbonate and benzonitrile.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with hydrochloric acid.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

G cluster_0 Synthesis Workflow Start Start Reactants L-Cysteine + Benzonitrile Start->Reactants Reaction Reflux (12-24h) Reactants->Reaction Solvent MeOH/H2O Solvent->Reaction Base NaHCO3 + NaOH Base->Reaction Workup Remove MeOH Acidify with HCl Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product Final Product Purification->Product

Figure 2: General workflow for the synthesis of the target compound.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring, the thiazolidine ring, and the carboxylic acid.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Phenyl-H7.40-7.90Multiplet-Aromatic protons.
CH (C4)~5.30Triplet~9.0Methine proton on the chiral center.
CH₂ (C5)3.60-3.80Multiplet-Diastereotopic methylene protons.
COOH10.0-13.0Broad Singlet-Acidic proton, exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the dihydrothiazole ring.

CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (Carboxyl)~171-175Carbonyl carbon of the carboxylic acid.
C=N (C2)~170Imine carbon.
Phenyl-C128-133Aromatic carbons.
CH (C4)~78Chiral carbon attached to the carboxyl group.
CH₂ (C5)~35Methylene carbon of the thiazolidine ring.

Note: The chemical shifts are estimations based on the data for the methyl ester and general values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of key functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1700-1725Strong
C=N (Imine)1600-1650Medium
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the dihydrothiazole ring.

Biological Significance and Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate various biological pathways. For instance, their antibacterial activity is thought to involve the inhibition of fatty acid synthesis in bacteria.[4] As inhibitors of metallo-β-lactamases, they have the potential to restore the efficacy of β-lactam antibiotics against resistant bacterial strains.

G cluster_0 Potential Biological Activities Molecule 4,5-dihydro-2-phenylthiazole- 4-carboxylic acid derivatives Antibacterial Antibacterial Activity Molecule->Antibacterial Antifungal Antifungal Activity Molecule->Antifungal Anticancer Anticancer Activity Molecule->Anticancer MBL_Inhibition Metallo-β-lactamase Inhibition Molecule->MBL_Inhibition

References

The Diverse Biological Activities of 2-Phenylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potential of 2-phenylthiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity

2-Phenylthiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1]

Quantitative Anticancer Data

The in vitro potency of 2-phenylthiazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for selected derivatives against various cancer cell lines.

Compound Series/IDCancer Cell LineIC50 (µM)Reference
2-Amino-4-phenylthiazole Derivatives
Compound 5bHT29 (Colon)2.01[1]
Thiazolyl-Pyrazoline Derivatives
Compound 10bA549 (Lung)4.2[1]
H441 (Lung)4.8[1]
Compound 10dA549 (Lung)2.9[1]
H441 (Lung)3.8[1]
Benzothiazole Derivatives
Compound 3NCI-H522 (Lung)0.0223[1]
Naphthalene-azine-thiazole hybrids
Compound 6aOVCAR-4 (Ovarian)1.569 ± 0.06[2]
2-[(substituted)acetamido]thiazole-4-carboxylates
Ethyl 2-[2-(dibutylamino)acetamido]-thiazole-carboxylatePanc-1 (Pancreatic)43.08[3]
3-fluoro analog of 2-phenylthiazole-4-carboxamide T47D (Breast), Caco-2 (Colorectal), HT-29 (Colon)< 10 µg/mL[4]
Signaling Pathways in Anticancer Activity

The anticancer effects of 2-phenylthiazole derivatives are often attributed to their interaction with key oncogenic signaling pathways, primarily the PI3K/Akt/mTOR and EGFR pathways.[1]

PI3K_Akt_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Phenylthiazole 2-Phenylthiazole Derivatives Phenylthiazole->EGFR Inhibition Phenylthiazole->PI3K Inhibition

PI3K/Akt/mTOR and EGFR Signaling Pathway Inhibition.
Experimental Protocols: Anticancer Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-phenylthiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.[1]

Antimicrobial Activity

2-Phenylthiazole derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Series/IDMicroorganismMIC (µg/mL)Reference
Phenyl derivative (3l) Candida albicans2[5][6]
Compounds 6a and 6b Candida albicans, C. tropicalis, C. glabrata250[7][8]
Various derivatives Staphylococcus aureus125[7][8]
Benzenesulfonamide derivative 11 Staphylococcus aureus256[2]
Coumarin-containing derivative 12 Staphylococcus aureus256[2]
Compound 2e Candida parapsilosis1.23[9]
Mechanism of Action: Antifungal Activity

A key mechanism of antifungal action for some 2-phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane biosynthesis pathway.[10]

CYP51_Inhibition_Workflow Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Phenylthiazole 2-Phenylthiazole Derivatives Phenylthiazole->CYP51 Inhibition

Inhibition of Fungal Ergosterol Biosynthesis.
Experimental Protocols: Antimicrobial Assays

Broth Macrodilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: A two-fold serial dilution of the 2-phenylthiazole derivative is prepared in a liquid growth medium in a series of test tubes.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.[7][8]

Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

  • Agar Plate Preparation: A sterile agar medium is poured into a petri dish and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Compound Addition: A defined volume of the 2-phenylthiazole derivative solution is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured.[7]

Anti-inflammatory Activity

Certain 2-phenylthiazole derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[11]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed in vivo by measuring the reduction in edema in animal models.

CompoundMethodDose% Inhibition of EdemaReference
Nitro substituted thiazole derivativesCarrageenan-induced rat paw edema-Better than standard drug (Nimesulide)[11]
2-aminobenzothiazole derivativesCarrageenan-induced paw edema100 mg/kgSignificant[12]
Mechanism of Action: Anti-inflammatory Activity

The anti-inflammatory effects of some thiazole derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[13][14]

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Phenylthiazole 2-Phenylthiazole Derivatives Phenylthiazole->COX2 Inhibition

Inhibition of the Cyclooxygenase-2 (COX-2) Pathway.
Experimental Protocols: Anti-inflammatory Assays

Carrageenan-Induced Rat Paw Edema Method

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Drug Administration: The test group receives the 2-phenylthiazole derivative, the standard group receives a known anti-inflammatory drug (e.g., Nimesulide), and the control group receives the vehicle.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[11][12]

Antiviral Activity

The 2-phenylthiazole scaffold has also been explored for the development of antiviral agents, with activity reported against a range of viruses.[15][16][17]

Quantitative Antiviral Data

The antiviral activity is often determined by the concentration of the compound that inhibits viral replication by 50% (EC50).

Compound Series/IDVirusEC50Reference
Non-brominated phenylthiazole derivative (5m)Flavivirus (Yellow Fever)Equivalent to lead compound 2[15]
Aminothiazole derivatives (5e and 6e)Influenza ASignificant activity[18]
Experimental Protocols: Antiviral Assays

Yellow Fever Virus Luciferase Cellular Assay

This assay is used to screen for inhibitors of viral replication.

  • Cell Culture: Host cells susceptible to the virus are cultured in microtiter plates.

  • Compound Treatment: The cells are treated with the 2-phenylthiazole derivatives.

  • Viral Infection: The cells are then infected with a recombinant yellow fever virus that expresses a luciferase reporter gene.

  • Incubation: The infected cells are incubated to allow for viral replication.

  • Luciferase Assay: After incubation, a luciferase substrate is added, and the resulting luminescence is measured. A decrease in luminescence indicates inhibition of viral replication.

  • Data Analysis: The EC50 value is determined from the dose-response curve.[15]

Conclusion

2-Phenylthiazole derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models against cancer, microbial infections, inflammation, and viral replication underscores their potential for further development as therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the potency and selectivity of these compounds, paving the way for new and effective treatments for a range of diseases.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 2-phenylthiazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-phenylthiazoline-4-carboxylic acid. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for the characterization of this compound. Detailed experimental protocols are provided, alongside visualizations of the analytical workflows.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl-H (ortho)7.8 - 8.0Doublet
Phenyl-H (meta, para)7.4 - 7.6Multiplet
CH (C4)5.2 - 5.4Triplet
CH₂ (C5)3.6 - 3.8Doublet of doublets
COOH12.0 - 13.0Broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 175
C=N (Thiazoline)165 - 170
Phenyl-C (quaternary)130 - 135
Phenyl-CH128 - 132
CH (C4)75 - 80
CH₂ (C5)30 - 35

Table 3: Infrared (IR) Spectroscopy Data

An experimental FTIR spectrum for 2-phenyl-2-thiazoline-4-carboxylic acid is available and its key absorption bands are interpreted below.[1]

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
C-H (Aromatic)3000-3100Medium
C=O (Carboxylic Acid)1700-1730Strong
C=N (Thiazoline)1600-1650Medium
C=C (Aromatic)1450-1600Medium
C-O (Carboxylic Acid)1210-1320Strong

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
207[M]⁺ (Molecular Ion)
162[M - COOH]⁺
104[C₆H₅CN]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-phenylthiazoline-4-carboxylic acid.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Deuterated solvents are used to avoid interference from the solvent's protons in the ¹H NMR spectrum.[2]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[3]

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory is a common setup.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Place a small amount of the solid 2-phenylthiazoline-4-carboxylic acid sample onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[4]

  • For ESI, the solution can be directly infused into the mass spectrometer.

  • For EI, the sample is introduced into the instrument where it is vaporized before ionization.

Data Acquisition:

  • The sample molecules are ionized, forming a molecular ion and various fragment ions.

  • These ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[5]

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument acquire_1h Acquire ¹H Spectrum instrument->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument->acquire_13c process Fourier Transform & Phasing acquire_1h->process acquire_13c->process analyze Chemical Shift & Coupling Analysis process->analyze structure Structure Elucidation analyze->structure

Figure 1. Experimental workflow for NMR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis background Acquire Background Spectrum place_sample Place Sample on ATR Crystal background->place_sample scan Scan Sample (4000-400 cm⁻¹) place_sample->scan spectrum Generate Spectrum (Transmittance vs. Wavenumber) scan->spectrum interpretation Identify Functional Group Peaks spectrum->interpretation

Figure 2. Experimental workflow for FTIR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_analysis_ms Mass Analysis cluster_output Data Output & Interpretation dissolve Dissolve Sample in Volatile Solvent introduction Sample Introduction & Ionization dissolve->introduction separation Ion Separation (by m/z) introduction->separation detection Ion Detection separation->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum interpretation Analyze Molecular Ion & Fragmentation Pattern mass_spectrum->interpretation

Figure 3. Experimental workflow for Mass Spectrometry.

References

The Therapeutic Potential of 4,5-dihydro-2-phenylthiazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-dihydro-2-phenylthiazole-4-carboxylic acid and its structural analogs represent a versatile scaffold with significant therapeutic potential across multiple domains, including oncology, infectious diseases, and toxicology. This technical guide consolidates the current understanding of this compound, focusing on its applications as an anticancer agent via tubulin polymerization inhibition, a metallo-β-lactamase inhibitor to combat antibiotic resistance, and a hepatoprotective agent through the replenishment of glutathione. This document provides a detailed overview of the mechanisms of action, relevant quantitative data, and comprehensive experimental protocols to facilitate further research and development.

Core Compound Profile

  • IUPAC Name: this compound

  • Synonyms: 2-phenyl-thiazoline-4-carboxylic acid

  • Molecular Formula: C₁₀H₉NO₂S

  • Core Structure: A heterocyclic compound featuring a phenyl group attached to a dihydrothiazole ring with a carboxylic acid moiety.

Therapeutic Application 1: Anticancer Activity

The 2-aryl-4,5-dihydrothiazole scaffold, particularly its amide derivatives (2-arylthiazolidine-4-carboxylic acid amides or ATCAAs), has emerged as a potent class of cytotoxic agents against various cancer cell lines, including prostate cancer and melanoma.[1][2]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anticancer mechanism of this compound class is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitosis. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

cluster_pathway Cellular Process Compound 4,5-dihydro-2-phenylthiazole- 4-carboxylic acid derivative Tubulin β-Tubulin Subunit Compound->Tubulin Binds to Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Assembly Microtubules Dynamic Microtubules Polymerization->Microtubules Mitosis Mitosis Microtubules->Mitosis Enables Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Figure 1: Mechanism of anticancer action via tubulin polymerization inhibition.
Quantitative Data: Cytotoxicity of Derivatives

The following table summarizes the cytotoxic activity of various 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) against human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
ATCAA-1Prostate Cancer (PC-3)0.7 - 1.0[1]
ATCAA-1Melanoma1.8 - 2.6[1]
ATCAA DerivativeBreast Cancer (T47D)< 10 µg/mL[3]
ATCAA DerivativeColon Cancer (HT-29)< 10 µg/mL[3]
ATCAA DerivativeColorectal Cancer (Caco-2)< 10 µg/mL[3]

Note: IC₅₀ values are for amide derivatives, not the free carboxylic acid.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a method to assess the inhibitory effect of this compound on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Known polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a 10x stock solution of the test compound in General Tubulin Buffer. Include vehicle (e.g., DMSO) and positive controls (Nocodazole, Paclitaxel).

  • Tubulin Reaction Mix: On ice, prepare the reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

  • Assay Initiation: Add 5 µL of the 10x test compound or controls to the appropriate wells of a pre-warmed (37°C) 96-well plate.

  • Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in the microplate reader (37°C) and measure fluorescence intensity every 60 seconds for 60 minutes.

  • Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.

Therapeutic Application 2: Overcoming Antibiotic Resistance

The core structure of this compound is identified as a novel inhibitor of metallo-β-lactamases (MBLs).[4][5] MBLs are enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems.

Mechanism of Action: Metallo-β-Lactamase Inhibition

These compounds act by binding to the active site of MBLs, which contains one or two zinc ions essential for catalysis. The thiazolidine ring and its substituents can coordinate with these zinc ions, inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.

cluster_pathway Bacterial Resistance Pathway Compound 4,5-dihydro-2-phenylthiazole- 4-carboxylic acid MBL Metallo-β-Lactamase (e.g., IMP-1, NDM-1) Compound->MBL Inhibits Hydrolysis Antibiotic Hydrolysis MBL->Hydrolysis Catalyzes Efficacy Antibiotic Efficacy Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis Antibiotic->Efficacy Restored Resistance Bacterial Resistance Hydrolysis->Resistance Leads to

Figure 2: Mechanism of MBL inhibition to overcome antibiotic resistance.
Quantitative Data: MBL Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC₅₀) for various 2-substituted 4,5-dihydrothiazole-4-carboxylic acids against the MBL IMP-1.

2-SubstituentIC₅₀ against IMP-1 (µM)Reference
Phenyl34.7[6]
4-Pyridyl27.9[6]
2-Thienyl4.9[6]
3-Thienyl74.1[6]
Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of MBL activity.

Materials:

  • Purified MBL enzyme (e.g., IMP-1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Test compound and controls

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the MBL enzyme, and varying concentrations of the test compound.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate (e.g., nitrocefin) to each well to start the reaction.

  • Data Acquisition: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time in a kinetic mode.

  • Analysis: Calculate the initial reaction rates. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Therapeutic Application 3: Hepatoprotection

2-Substituted thiazolidine-4(R)-carboxylic acids can function as prodrugs of L-cysteine. This is particularly relevant for mitigating acetaminophen-induced hepatotoxicity.

Mechanism of Action: L-cysteine Prodrug for Glutathione Replenishment

Acetaminophen overdose leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI depletes cellular stores of glutathione (GSH), a critical antioxidant, leading to oxidative stress and liver cell death. This compound can be metabolized to L-cysteine, a precursor for GSH synthesis. Replenishing GSH levels detoxifies NAPQI and protects hepatocytes from damage.

cluster_toxicity Toxicity Pathway cluster_protection Protective Pathway APAP Acetaminophen (Overdose) NAPQI NAPQI (Toxic) APAP->NAPQI Metabolism GSH Glutathione (GSH) NAPQI->GSH Depletes GSH->NAPQI Detoxifies OxidativeStress Oxidative Stress GSH->OxidativeStress Depletion leads to Hepatotoxicity Hepatotoxicity OxidativeStress->Hepatotoxicity Compound 4,5-dihydro-2-phenylthiazole- 4-carboxylic acid L_Cysteine L-Cysteine Compound->L_Cysteine Metabolizes to L_Cysteine->GSH Replenishes Detoxification Detoxification start Start Materials cysteine L-Cysteine start->cysteine benzonitrile Phenylnitrile start->benzonitrile reaction Condensation Reaction (e.g., Reflux in Methanol/Buffer) cysteine->reaction benzonitrile->reaction product 4,5-dihydro-2-phenylthiazole- 4-carboxylic acid reaction->product end Final Product product->end

References

A Technical Deep Dive: The Mechanism of Action of 2-Phenylthiazole-4-Carboxylic Acid as a Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism through which 2-phenylthiazole-4-carboxylic acid and its derivatives act as potent inhibitors of xanthine oxidase (XO). By elucidating the binding modes, kinetic properties, and structure-activity relationships, this document aims to support further research and development in the pursuit of novel therapeutics for hyperuricemia and gout.

Introduction: The Role of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidative hydroxylation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1] While uric acid is a natural antioxidant, its overproduction or insufficient excretion leads to hyperuricemia. This condition can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout, and is associated with other comorbidities such as cardiovascular and kidney diseases.[1][2]

The inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia.[3] Approved drugs like Allopurinol and Febuxostat effectively lower uric acid production by targeting XO. The discovery of novel scaffolds for XO inhibitors is an active area of research, aimed at improving potency, selectivity, and safety profiles. The 2-phenylthiazole-4-carboxylic acid scaffold has emerged as a promising and novel framework for developing potent XO inhibitors.[4][5]

Purine_Metabolism cluster_pathway Purine Catabolism Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Catalyzes Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Catalyzes UricAcid UricAcid XO1->Xanthine Produces XO2->UricAcid Produces Inhibitor 2-Phenylthiazole- 4-Carboxylic Acid Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits Binding_Mode cluster_XO XO Active Site Arg880 Arg880 Thr1010 Thr1010 Phe914 Phe914 Phe1009 Phe1009 Glu802 Glu802 Inhibitor 2-Phenylthiazole- 4-Carboxylic Acid Inhibitor->Arg880 H-Bond Inhibitor->Thr1010 H-Bond Inhibitor->Phe914 π-π Stacking Inhibitor->Phe1009 π-π Stacking Inhibitor->Glu802 Steric Hindrance Assay_Workflow A Prepare Reaction Mixture (Buffer, XO Enzyme, Inhibitor) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Xanthine Substrate) B->C D Monitor Absorbance at 295 nm (Uric Acid Formation) C->D E Calculate % Inhibition D->E F Determine IC50 Value E->F

References

An In-depth Technical Guide on the Solubility and Stability of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dihydro-2-phenylthiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazoline class. Derivatives of 2-aryl-4,5-dihydrothiazole-4-carboxylic acid have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antibiotic, and anti-HIV properties.[1] Some have also been identified as novel inhibitors of metallo-β-lactamases and xanthine oxidase.[2][3][4] Given its therapeutic potential, a thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for advancing research and development.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes generalized data based on its chemical structure, detailed experimental protocols for property assessment, and visual workflows to aid in experimental design. While specific quantitative data for this exact molecule is not extensively available in public literature, this guide extrapolates information from related thiazole and carboxylic acid derivatives to provide a robust predictive profile.

Physicochemical Properties

The structure of this compound contains both acidic (carboxylic acid) and basic (thiazoline ring nitrogen) functional groups, which dictates its physicochemical behavior.

PropertyValue / DescriptionReference
Chemical Formula C₁₀H₉NO₂S[5]
Molecular Weight 207.25 g/mol [5]
Appearance Typically a white or off-white crystalline solid.[6]
Core Structure A phenyl group attached to a dihydrothiazole ring with a carboxylic acid substituent.[2][3]
CAS Number 19983-15-4[5][7]

Solubility Profile

The solubility of this compound is highly dependent on the solvent and the pH of the medium. Its amphoteric nature, due to the carboxylic acid (pKa ≈ 3-5) and the imine nitrogen of the thiazoline ring, allows for significant solubility modulation in aqueous solutions.[8]

General Solubility Characteristics:

  • Polar Solvents: The presence of the carboxylic acid and nitrogen heteroatom suggests good solubility in polar organic solvents.[6]

  • Aqueous Solubility: Aqueous solubility is expected to be low at neutral pH but will increase significantly at acidic and basic pH values.[8] At low pH, the thiazoline nitrogen can be protonated, forming a more soluble cationic species. At high pH, the carboxylic acid is deprotonated to form a highly soluble carboxylate salt.

  • Organic Solvents: It is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[9] Solubility in less polar solvents like ethanol may be moderate, while it is likely poor in non-polar solvents such as hexane.

Table 3.1: Predicted Solubility of this compound

SolventpHPredicted SolubilityRationale and Considerations
Water< 2HighProtonation of the thiazoline nitrogen forms a soluble salt.
Water3 - 6LowThe molecule is in its neutral, zwitterionic form with minimal charge.
Water> 7HighDeprotonation of the carboxylic acid forms a highly soluble carboxylate salt.
DMSON/AHighA common aprotic polar solvent for dissolving organic compounds for biological assays.[9]
EthanolN/AModerateA polar protic solvent; solubility may require co-solvents or heating.[8][9]
HexaneN/AInsolubleThe molecule's polarity is too high for non-polar solvents.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as established by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility.

Materials:

  • This compound

  • Selected solvents (e.g., purified water, pH buffers, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis method.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to known solvent volume equil1 Seal and shake at constant temperature (24-72 hours) prep1->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sample sep1->sep2 quant1 Withdraw clear supernatant sep2->quant1 quant2 Dilute for analysis quant1->quant2 quant3 Analyze via HPLC or UV-Vis quant2->quant3 result Thermodynamic Solubility Value quant3->result Calculate Solubility

Caption: Workflow for the shake-flask method of solubility determination.

Stability Profile

The stability of this compound is critical for its storage, formulation, and application. Degradation can occur via several pathways, primarily influenced by pH, temperature, and light.

Potential Degradation Pathways:

  • Hydrolysis: The imine (C=N) bond in the dihydrothiazole ring is susceptible to hydrolysis, which can be catalyzed by strong acidic or basic conditions. This would lead to ring-opening and loss of biological activity.

  • Oxidation: The sulfur atom in the thiazoline ring can be susceptible to oxidation.

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, although this typically requires harsh conditions.

  • Photodegradation: Aromatic systems and heteroatoms can absorb UV light, potentially leading to photodegradation.

Table 4.1: Predicted Stability and Potential Degradation of this compound

ConditionPotential for DegradationPrimary Degradation Pathway
pH
Acidic (pH < 3)Moderate to HighHydrolysis of the imine bond in the thiazoline ring.
Neutral (pH 6-8)LowThe compound is expected to be most stable at or near neutral pH.
Basic (pH > 9)ModerateBase-catalyzed hydrolysis of the imine bond.
Temperature
Refrigerated (2-8°C)Very LowRecommended for long-term storage of solid and solutions.
Room Temp (20-25°C)LowGenerally stable for short periods in solid form. Solution stability may vary.
Accelerated (≥ 40°C)Moderate to HighIncreased rate of hydrolysis and potential for decarboxylation at very high temperatures.[10]
Light
Ambient LightLowMinor degradation may occur over long periods.
UV Light ExposureModeratePotential for photodegradation. Protection from light is recommended.
Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11]

Materials:

  • This compound

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂, AIBN for oxidation)

  • HPLC system with a suitable detector (e.g., UV/DAD or MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water with buffers)

  • Temperature and humidity controlled stability chambers

  • Photostability chamber

Procedure:

  • Method Development: Develop an HPLC method (e.g., reverse-phase) that separates the parent compound from potential degradation products. An LC-MS can be used to identify the mass of degradants.[11]

  • Forced Degradation Studies: Subject the compound to harsh conditions to intentionally generate degradation products.

    • Acid/Base Hydrolysis: Dissolve the compound in dilute HCl and NaOH and heat moderately.

    • Oxidation: Treat the compound with a solution of hydrogen peroxide.

    • Thermal Stress: Expose the solid compound and a solution to high heat (e.g., 60-80°C).

    • Photostability: Expose the compound to light according to ICH Q1B guidelines.

  • Method Validation: Validate the HPLC method by demonstrating that it can resolve the parent peak from all degradation peaks generated during the forced degradation studies.

  • Formal Stability Study:

    • Prepare solutions or formulations of the compound and store them under various ICH-defined conditions (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).[10]

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.

    • Analyze the samples using the validated stability-indicating HPLC method to quantify the remaining parent compound and measure the formation of any degradation products.

Visualization: Stability Testing Workflow

G cluster_method_dev Method Development & Validation cluster_study Formal Stability Study cluster_analysis Analysis dev1 Develop HPLC Method dev2 Perform Forced Degradation (Acid, Base, Heat, Light, Oxid.) dev1->dev2 dev3 Validate Method is Stability-Indicating dev2->dev3 study1 Store samples at ICH Conditions dev3->study1 study2 Withdraw samples at pre-defined time points study1->study2 analysis1 Analyze via validated HPLC method study2->analysis1 analysis2 Quantify parent compound and degradants analysis1->analysis2 result Stability Report analysis2->result Determine Shelf-Life & Degradation Profile

Caption: Workflow for conducting a formal stability study using an HPLC method.

Biological Context and Signaling Pathways

Thiazole derivatives have been investigated as inhibitors of various enzymes. For instance, some have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth.[12] The inhibition of VEGFR-2 signaling is a validated anticancer strategy.

Visualization: Hypothetical VEGFR-2 Inhibition Pathway

The following diagram illustrates the logical flow of how a thiazole derivative could inhibit the VEGFR-2 signaling pathway.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Thiazole 4,5-dihydro-2-phenylthiazole- 4-carboxylic acid Derivative Thiazole->VEGFR2 Inhibits PLC Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->PLC Initiates Response Cellular Responses: - Proliferation - Migration - Angiogenesis PLC->Response Leads to

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Conclusion

This compound is a compound with significant therapeutic promise. While specific experimental data on its solubility and stability are limited, its chemical structure allows for reliable predictions. Its solubility is highly pH-dependent, and the primary stability concern is the potential for hydrolysis of the dihydrothiazole ring under strong acidic or basic conditions. For any research or development program, it is imperative to conduct thorough experimental verification of these properties using standardized protocols, such as the shake-flask method for solubility and validated stability-indicating HPLC assays. The methodologies and predictive data presented in this guide serve as a foundational resource for scientists and developers working with this and related chemical entities.

References

exploring the SAR of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationship (SAR) of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, a class of compounds that has garnered significant interest for its diverse biological activities. This document summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes critical concepts to facilitate a deeper understanding of this promising scaffold in drug discovery.

Introduction

2-Aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives have been the subject of extensive research due to their wide range of biological activities, including antibiotic, anti-HIV, and anticancer properties.[1] A notable application of this scaffold is in the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[2][3] The 4,5-dihydrothiazole-4-carboxylic acid core serves as a versatile template for introducing various substituents at the 2-position, allowing for the fine-tuning of potency and selectivity. Understanding the SAR of these compounds is crucial for the rational design of novel therapeutic agents.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as inhibitors of metallo-β-lactamase IMP-1, a prevalent MBL in Gram-negative pathogens.[3]

Table 1: Inhibitory Activity of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids against IMP-1

CompoundR Group at 2-PositionIC50 (µM)
3 Methyl>200
4 Phenyl34.7
5 Benzyl100.0

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32.[2][3]

Table 2: SAR of Substituents on the 2-Phenyl Ring against IMP-1

CompoundR Group on Phenyl RingIC50 (µM)
8 4-F26.0
9 4-Cl23.0
10 4-Br4.9
11 4-Me77.0
12 4-OMe>200
13 2-OH>200

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32.[3]

Table 3: Effect of Replacing the 2-Phenyl Group with Other Aromatic and Aliphatic Groups on IMP-1 Inhibition

CompoundR Group at 2-PositionIC50 (µM)
14 2-Thienyl31.0
15 2-Furanyl60.0
16 Cyclohexyl140.0
17 Isopropyl>200

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. The following are key experimental protocols for the synthesis and biological evaluation of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.

General Synthesis of 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acids

A common synthetic route involves the condensation of L-cysteine with a substituted benzonitrile.[3]

Procedure:

  • A mixture of an aromatic nitrile (1.0 equivalent), L-cysteine hydrochloride (1.2 equivalents), and sodium bicarbonate (NaHCO3) is refluxed in methanol.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired 2-aryl-4,5-dihydrothiazole-4-carboxylic acid.

For certain analogs where the above method is not suitable, a two-step procedure involving the synthesis of the methyl ester followed by mild hydrolysis is employed.[3]

  • The methyl ester is synthesized first.

  • The ester is then carefully hydrolyzed using 0.9 equivalents of lithium hydroxide (LiOH) to afford the final carboxylic acid compound.

Metallo-β-lactamase (MBL) Inhibition Assay

The inhibitory activity of the synthesized compounds against MBLs, such as IMP-1, is determined using a spectrophotometric assay.

Procedure:

  • Recombinant IMP-1 is expressed and purified.

  • The assay is performed in a buffer solution (e.g., HEPES buffer) at a specific pH.

  • The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period.

  • The reaction is initiated by the addition of a chromogenic β-lactam substrate (e.g., CENTA).

  • The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start Starting Materials (Nitrile, L-Cysteine) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification assay Biological Assay (e.g., MBL Inhibition) purification->assay data Data Analysis (IC50 Determination) assay->data sar Structure-Activity Relationship Analysis data->sar design Design of New Analogs sar->design design->start Iterative Improvement

Caption: General workflow for the SAR study of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.

MBL_Inhibition MBL Metallo-β- lactamase (MBL) Inactive_Complex Inactive MBL-Inhibitor Complex MBL->Inactive_Complex Binding Hydrolyzed_Substrate Inactive Hydrolyzed Antibiotic MBL->Hydrolyzed_Substrate Hydrolysis Inhibitor 2-Substituted 4,5-dihydrothiazole- 4-carboxylic Acid Inhibitor->Inactive_Complex Substrate β-Lactam Antibiotic Substrate->Hydrolyzed_Substrate

Caption: Simplified mechanism of MBL inhibition by 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.

SAR_Logic cluster_r_group 2-Position Substituent (R) cluster_aromatic_substituents Substituents on 2-Phenyl Ring cluster_activity Biological Activity Core 4,5-Dihydrothiazole-4-carboxylic Acid Core Aromatic Aromatic (e.g., Phenyl) Core->Aromatic Aliphatic Aliphatic (e.g., Methyl) Core->Aliphatic EWG Electron-Withdrawing (e.g., Br, Cl, F) Aromatic->EWG EDG Electron-Donating (e.g., Me, OMe) Aromatic->EDG Low_Activity Decreased/No Activity Aliphatic->Low_Activity High_Activity Increased Activity EWG->High_Activity EDG->Low_Activity

Caption: Logical relationships in the SAR of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as MBL inhibitors.

Conclusion and Future Directions

The SAR studies on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have revealed critical structural features that govern their biological activity, particularly as MBL inhibitors. The presence of an aromatic ring at the 2-position appears to be favorable for activity, which can be further enhanced by the introduction of electron-withdrawing groups on the phenyl ring. These findings provide a solid foundation for the design of more potent and selective inhibitors. Future work could focus on exploring a wider range of substituents at the 2-position, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of lead compounds. The versatility of the 4,5-dihydrothiazole-4-carboxylic acid scaffold ensures its continued importance in the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 4,5-dihydro-2-phenylthiazole-4-carboxylic acid in Metallo-β-Lactamase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of metallo-β-lactamases (MBLs) in pathogenic bacteria pose a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] MBLs are zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, rendering them inactive.[2] Consequently, there is an urgent need for the development of potent and broad-spectrum MBL inhibitors to be used as co-therapies with existing antibiotics. One promising class of MBL inhibitors is the 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.[3][4] This application note provides detailed protocols and data for the use of a representative compound from this class, 4,5-dihydro-2-phenylthiazole-4-carboxylic acid, in MBL inhibition assays.

Mechanism of Action

The proposed mechanism of action for this compound and its derivatives involves the competitive inhibition of MBLs. The carboxylic acid moiety of the inhibitor is believed to chelate the essential zinc ion(s) in the active site of the enzyme, thereby preventing the hydrolysis of the β-lactam substrate.[3][4]

Data Presentation

The inhibitory activity of this compound and its derivatives has been primarily evaluated against the IMP-1 MBL. The following table summarizes the available quantitative data.

CompoundMetallo-β-LactamaseIC50 (µM)
This compoundIMP-127.9
4,5-dihydro-2-(4-methoxyphenyl)thiazole-4-carboxylic acidIMP-177.0
4,5-dihydro-2-(4-chlorophenyl)thiazole-4-carboxylic acidIMP-174.1

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229–6232.[3][4]

Note: At the time of this publication, specific IC50 or Ki values for the inhibition of other clinically relevant MBLs, such as NDM-1 and VIM-2, by this compound were not found in the reviewed scientific literature. The protocols provided below for NDM-1 and VIM-2 are based on established methodologies for MBL inhibitor screening.

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of this compound against IMP-1, and general protocols for NDM-1 and VIM-2.

General Workflow for MBL Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Inhibitor) preincubation Pre-incubate Enzyme with Inhibitor reagents->preincubation enzyme Prepare Enzyme Solution (MBL) enzyme->preincubation reaction Initiate Reaction (Add Substrate) preincubation->reaction measurement Monitor Absorbance Change (Spectrophotometer) reaction->measurement rate_calc Calculate Initial Velocity measurement->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Caption: General experimental workflow for determining MBL inhibition.

Protocol 1: IMP-1 Inhibition Assay

This protocol is adapted from the methodology used to evaluate 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.[3][4]

Materials:

  • Recombinant IMP-1 enzyme

  • This compound (or other inhibitors)

  • Nitrocefin (substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.1 mg/mL BSA

  • DMSO (for dissolving inhibitor)

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the inhibitor in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant IMP-1 enzyme in the assay buffer to the desired final concentration (e.g., 1-5 nM).

  • Assay Setup: In a 96-well plate, add 80 µL of the assay buffer, 10 µL of the inhibitor solution (or DMSO for control), and 10 µL of the diluted IMP-1 enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 100 µL of nitrocefin solution (final concentration of 100 µM) to each well to start the reaction.

  • Measurement: Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: NDM-1 Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on common methods for NDM-1 inhibition assays.[5][6]

Materials:

  • Recombinant NDM-1 enzyme

  • This compound

  • Imipenem or Meropenem (substrate)

  • Assay Buffer: 20 mM HEPES, pH 7.0, containing 50 µM ZnCl₂

  • DMSO

  • 96-well UV-transparent microplates

  • UV-Vis spectrophotometer

Procedure:

  • Inhibitor and Enzyme Preparation: Follow steps 1 and 2 from the IMP-1 protocol, using NDM-1 enzyme.

  • Assay Setup: In a 96-well plate, add the assay buffer, inhibitor solution, and NDM-1 enzyme solution to a final volume of 180 µL.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of imipenem or meropenem solution (final concentration of 100 µM) to each well.

  • Measurement: Monitor the hydrolysis of the carbapenem substrate by measuring the decrease in absorbance at 297 nm (for imipenem/meropenem) over time.

  • Data Analysis: Follow step 7 from the IMP-1 protocol to determine the IC50 value.

Protocol 3: VIM-2 Inhibition Assay (General Protocol)

This is a general protocol for assessing VIM-2 inhibition.[7][8]

Materials:

  • Recombinant VIM-2 enzyme

  • This compound

  • CENTA (chromogenic cephalosporin substrate)

  • Assay Buffer: 10 mM HEPES, pH 7.5

  • DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inhibitor and Enzyme Preparation: Follow steps 1 and 2 from the IMP-1 protocol, using VIM-2 enzyme.

  • Assay Setup: In a 96-well plate, combine the assay buffer, inhibitor solution, and VIM-2 enzyme solution.

  • Pre-incubation: Incubate the mixture at 25°C for 5 minutes.

  • Reaction Initiation: Add CENTA solution (final concentration of 50-100 µM) to start the reaction.

  • Measurement: Monitor the hydrolysis of CENTA by measuring the increase in absorbance at 405 nm over time.

  • Data Analysis: Follow step 7 from the IMP-1 protocol to determine the IC50 value.

Logical Relationships and Signaling Pathways

As this compound is a direct enzyme inhibitor, there is no complex signaling pathway involved in its mechanism of action. The logical relationship is a direct interaction between the inhibitor and the enzyme, leading to a measurable decrease in enzymatic activity.

G cluster_components Molecular Components cluster_interaction Interaction and Outcome Inhibitor 4,5-dihydro-2-phenylthiazole- 4-carboxylic acid Binding Inhibitor Binds to MBL Active Site Inhibitor->Binding interacts with MBL Metallo-β-Lactamase (e.g., IMP-1, NDM-1, VIM-2) MBL->Binding Hydrolysis Substrate Hydrolysis MBL->Hydrolysis catalyzes Substrate β-Lactam Antibiotic (e.g., Nitrocefin, Imipenem) Substrate->Hydrolysis Inhibition Enzyme Inhibition Binding->Inhibition NoHydrolysis No Substrate Hydrolysis Inhibition->NoHydrolysis prevents

Caption: Logical relationship of MBL inhibition by the compound.

Conclusion

This compound represents a promising scaffold for the development of novel MBL inhibitors. The provided protocols offer a starting point for researchers to evaluate its efficacy and that of related analogues against a range of clinically important MBLs. Further studies are warranted to determine the inhibitory spectrum of this compound class and to optimize its potency and pharmacokinetic properties for potential therapeutic applications.

References

Application of Thiazole Derivatives in the Development of Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating incidence of fungal infections, compounded by the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. Thiazole derivatives have surfaced as a highly promising class of compounds, demonstrating a broad spectrum of antifungal activity. This document provides comprehensive application notes and protocols for researchers actively involved in the discovery and development of thiazole-based antifungal drugs.

Introduction to Thiazole Derivatives in Antifungal Research

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a versatile scaffold in medicinal chemistry. Its derivatives have been extensively explored for a multitude of pharmacological activities. In the context of antifungal research, thiazole-based compounds have shown potent efficacy against a wide array of clinically significant fungi, including various species of Candida and Cryptococcus.[1][2] Notably, some derivatives have exhibited antifungal activity comparable or even superior to established drugs such as fluconazole and nystatin.[3]

The primary mechanism of action for many antifungal thiazole derivatives involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, thiazole derivatives disrupt ergosterol production, leading to a cascade of detrimental effects on the fungal cell, ultimately resulting in cell death.[1][4] Some studies also suggest that certain thiazole derivatives may exert their antifungal effects by targeting the fungal cell wall.[3][5]

Data Presentation: Antifungal Activity of Thiazole Derivatives

The antifungal efficacy of thiazole derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the in vitro activity of various thiazole derivatives against pathogenic fungal strains as reported in the literature.

Table 1: In Vitro Antifungal Activity of Selected Thiazole Derivatives against Candida albicans

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesC. albicans (clinical isolates)0.008–7.810.015–31.25[3]
3-[2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazino)]butan-1-ol (MT)C. albicans0.5-2Not Reported[6]
2-Hydrazinyl-thiazole derivatives (7a, 7b, 7c)C. albicans ATCC 102313.9Not Reported[7]
Fluconazole (Reference)C. albicans ATCC 1023115.62Not Reported[7]
Nystatin (Reference)C. albicans (clinical isolates)0.015–7.81Not Reported[3]

Table 2: In Vitro Antifungal Activity of Thiazole Derivatives against Other Fungal Pathogens

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
Thiazole-containing triazole (ER-30346)Various pathogenic fungiPotent in vitro activityNot Reported[8]
Hydrazine-thiazole derivativesCryptococcus and Paracoccidioides brasiliensis species0.45 to 31.2 µMNot Reported[9]
Heteroaryl(aryl) thiazole derivative 8Trichoderma viride0.08–0.230.11–0.47[10]
Heteroaryl(aryl) thiazole derivative 9Trichoderma viride0.06–0.230.11–0.47[10]
Ketoconazole (Reference)Various Fungi0.2–1.00.3–1.5[10]

Table 3: In Vivo Efficacy of a Representative Thiazole Derivative in a Murine Candidiasis Model

Antifungal AgentFungal StrainAnimal ModelDosing RegimenReduction in Fungal Burden (log CFU/g)Survival Rate (%)Reference
Thiazole Derivative (MT)Candida albicansMurine Oral CandidiasisTopicalSignificant decrease in CFU from tonguesNot Reported[4]
Novel Triazole (6c)Candida albicansMurine Systemic Candidiasis2.0 mg/kgSignificant reduction in kidney fungal burden>20% (p < 0.001 vs. control)[11]
FluconazoleCandida albicansMurine Systemic Candidiasis0.5 mg/kgModerate reduction in kidney fungal burden20%[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of antifungal thiazole derivatives.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Thiazole Synthesis

This protocol describes a classic method for the synthesis of a core thiazole scaffold.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Stir bar

  • Hot plate

  • 20 mL scintillation vial

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the collected solid (filter cake) with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Materials:

  • Thiazole derivative (test compound)

  • Fungal isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an SDA or YPD agar plate at 35-37°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer.

    • Dilute the standardized suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.[2]

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plate at 35-37°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control well. This can be determined visually or by using a microplate reader.[4][12]

Protocol 3: Ergosterol Quantification Assay

This assay is used to determine if a thiazole derivative targets the ergosterol biosynthesis pathway.

Materials:

  • Fungal cells treated with the thiazole derivative

  • Untreated fungal cells (control)

  • Methanol

  • Chloroform

  • Potassium hydroxide (KOH)

  • n-Heptane

  • Sterile water

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Ergosterol Extraction:

    • Harvest fungal cells by centrifugation after treatment with the thiazole derivative.

    • Add 3 mL of 2:1 chloroform:methanol to the cell pellet and sonicate for 30 minutes at 50°C.

    • Incubate at room temperature for 18 hours.

    • Sonicate again at 50°C for 20 minutes and centrifuge.[13]

  • Saponification:

    • To the extracted lipid fraction, add a solution of KOH in methanol.

    • Incubate at 80°C for 30 minutes to saponify the sterol esters.

  • Ergosterol Re-extraction:

    • After cooling, add water and n-heptane, then vortex vigorously.

    • Centrifuge to separate the phases and collect the upper n-heptane layer containing ergosterol.

  • HPLC Analysis:

    • Evaporate the n-heptane and redissolve the residue in methanol.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use 100% methanol as the mobile phase.

    • Detect ergosterol by UV absorbance at 282 nm.

    • Quantify the ergosterol concentration by comparing the peak area to a standard curve of purified ergosterol.[14]

Protocol 4: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol outlines a general procedure for evaluating the in vivo efficacy of a thiazole derivative.

Materials:

  • Female BALB/c or ICR mice (6-8 weeks old)

  • Candida albicans strain

  • Sterile PBS

  • Thiazole derivative formulation

  • Positive control antifungal (e.g., fluconazole)

  • Vehicle control

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of C. albicans in sterile PBS and adjust the concentration to 1 x 10⁶ cells/mL.[2]

  • Infection:

    • Inject each mouse intravenously via the lateral tail vein with 0.1 mL of the fungal suspension.

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer the thiazole derivative, fluconazole, or vehicle control to respective groups of mice (n=10 per group) once daily for a specified period (e.g., 7 days). The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's formulation.[2]

  • Endpoint Analysis:

    • Survival Study: Monitor the mice daily for 21 days and record mortality.

    • Fungal Burden Determination: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Aseptically harvest organs (kidneys, spleen, liver), homogenize them in sterile PBS, and perform serial dilutions. Plate the dilutions on YPD agar to determine the number of colony-forming units (CFU) per gram of tissue.[2][3]

Visualizations

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole Thiazole Derivatives Thiazole->CYP51 Inhibits CYP51->Ergosterol Catalyzes conversion

Caption: Ergosterol biosynthesis pathway and the inhibitory action of thiazole derivatives.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Synthesis Synthesis of Thiazole Derivatives (e.g., Hantzsch Synthesis) Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC MFC MFC Determination MIC->MFC MOA Mechanism of Action Studies MIC->MOA ErgosterolAssay Ergosterol Quantification MOA->ErgosterolAssay SorbitolAssay Sorbitol Protection Assay (Cell Wall Integrity) MOA->SorbitolAssay MurineModel Murine Model of Candidiasis MOA->MurineModel Efficacy Survival & Fungal Burden Analysis MurineModel->Efficacy Toxicity Preliminary Toxicity Assessment MurineModel->Toxicity Lead Lead Compound Identification Efficacy->Lead

Caption: Experimental workflow for antifungal drug discovery with thiazole derivatives.

In_Vivo_Workflow start Start inoculum Prepare Fungal Inoculum (C. albicans) start->inoculum infect Infect Mice (Intravenous Injection) inoculum->infect treatment Initiate Treatment (24h post-infection) - Thiazole Derivative - Positive Control (Fluconazole) - Vehicle Control infect->treatment monitor Daily Monitoring for Survival treatment->monitor endpoint Endpoint Analysis monitor->endpoint survival Survival Curve Analysis endpoint->survival burden Determine Fungal Burden in Organs (Kidney, Spleen, Liver) endpoint->burden end End survival->end burden->end

Caption: Workflow for in vivo efficacy testing in a murine model of candidiasis.

References

Asymmetric Synthesis of Δ2-Thiazolines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the asymmetric synthesis of Δ2-thiazolines represents a critical methodology for accessing chiral building blocks essential for novel therapeutics and chiral ligands. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this important heterocyclic motif.

Δ2-Thiazolines are prevalent structural motifs in a variety of biologically active natural products and are pivotal as chiral ligands in asymmetric catalysis. The ability to control the stereochemistry at the C4 and C5 positions is crucial for their function and application. This guide details a robust and highly enantioselective method for the synthesis of 2,4,5-trisubstituted Δ2-thiazolines, starting from readily available α,β-unsaturated methyl esters. The key strategic steps involve a Sharpless asymmetric dihydroxylation to establish the initial stereocenters, followed by a series of transformations culminating in a cyclization to form the thiazoline ring.

I. Overview of the Synthetic Strategy

The asymmetric synthesis of Δ2-thiazolines is achieved through a multi-step sequence that begins with the creation of chiral diols from α,β-unsaturated esters. This is followed by the introduction of an azide, which is subsequently reduced and acylated. The final key step is the cyclization of the resulting amido alcohol intermediate to furnish the desired enantiomerically enriched Δ2-thiazoline.

G cluster_prep Chiral Diol Formation cluster_functionalization Intermediate Synthesis cluster_cyclization Thiazoline Formation A α,β-Unsaturated Methyl Ester B Sharpless Asymmetric Dihydroxylation A->B AD-mix-α or AD-mix-β C Enantiomerically Enriched Diol B->C D Nosylation & Azide Displacement C->D E Esterification D->E F Azide Reduction & O→N Acyl Migration E->F G Amido Alcohol F->G H Cyclization with Lawesson's Reagent G->H I Enantiomerically Enriched Δ2-Thiazoline H->I

Caption: General workflow for the asymmetric synthesis of Δ2-thiazolines.

II. Data Presentation: Synthesis of 5-Substituted Δ2-Thiazolines

The following table summarizes the quantitative data for the synthesis of various enantiomerically enriched 5-substituted Δ2-thiazolines, demonstrating the efficiency and stereoselectivity of the described protocol.[1]

EntryR GroupYield of Amido Alcohol (%)e.e. of Amido Alcohol (%)Yield of Thiazoline (%)e.e. of Thiazoline (%)
1Phenyl82>998088
24-Chlorophenyl75>997185
32-Thienyl72>997571
4Cyclohexyl78>997397

III. Experimental Protocols

The following are detailed methodologies for the key experiments in the asymmetric synthesis of Δ2-thiazolines.

Protocol 1: Sharpless Asymmetric Dihydroxylation of Methyl Cinnamate

This protocol describes the synthesis of enantiomerically enriched methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate.

Materials:

  • Methyl cinnamate

  • AD-mix-β

  • Methanesulfonamide (MeSO₂NH₂)

  • tert-Butanol

  • Water, deionized

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (14.0 g) and a solution of tert-butanol and water (1:1, 100 mL).

  • Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, biphasic solution.

  • Add methanesulfonamide (0.95 g, 10 mmol) and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methyl cinnamate (1.62 g, 10 mmol) to the reaction mixture.

  • Stir vigorously at 0 °C for 24 hours. The reaction progress can be monitored by TLC.

  • After completion, quench the reaction by adding sodium sulfite (15 g) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude diol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of Amido Alcohol via Azide Reduction and O→N Acyl Migration

This protocol details the conversion of an azido ester to the corresponding amido alcohol.

Materials:

  • Azido ester intermediate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Methanol

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the azido ester (5 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Add SnCl₂·2H₂O (5.64 g, 25 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, carefully add saturated NaHCO₃ solution to neutralize the reaction mixture (pH ~8).

  • Extract the mixture with CH₂Cl₂ (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude amido alcohol is often of sufficient purity for the next step, or can be purified by column chromatography if necessary.

Protocol 3: Cyclization to Δ2-Thiazoline using Lawesson's Reagent

This protocol describes the final ring-closure step to form the Δ2-thiazoline.

Materials:

  • Amido alcohol

  • Lawesson's Reagent (LR)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amido alcohol (2 mmol) and anhydrous toluene (40 mL).

  • Add Lawesson's Reagent (0.81 g, 2 mmol, 1.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Cool the reaction to room temperature and quench with saturated NaHCO₃ solution (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Δ2-thiazoline.

IV. Mechanistic Insight: The Role of Lawesson's Reagent in Cyclization

The cyclization of the amido alcohol to the Δ2-thiazoline is a critical step in the synthetic sequence. Lawesson's Reagent facilitates this transformation through a proposed mechanism involving the thionation of the amide carbonyl and subsequent intramolecular cyclization.

G A Amido Alcohol B Thionation of Amide Carbonyl A->B Lawesson's Reagent C Thioamide Intermediate B->C D Intramolecular Nucleophilic Attack of Hydroxyl C->D E Cyclized Intermediate D->E F Dehydration E->F G Δ2-Thiazoline F->G

Caption: Proposed mechanism for Lawesson's Reagent-mediated cyclization.

These protocols provide a foundation for the successful asymmetric synthesis of Δ2-thiazolines. As with any chemical synthesis, reaction conditions may require optimization based on the specific substrate and desired scale. Careful monitoring of reaction progress and appropriate purification techniques are essential for obtaining high yields and enantiopurities.

References

Application Note: A Robust HPLC-UV Method for the Analysis and Quantification of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiazole is a fundamental heterocyclic compound, and its derivatives are of significant interest in pharmaceutical and medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Consequently, the development of accurate and reliable analytical methods is crucial for the quantification, purity assessment, and stability testing of these compounds throughout the drug development process. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for this purpose.[3][4]

This application note details a general, yet robust, reversed-phase HPLC (RP-HPLC) method suitable for the analysis of various thiazole derivatives. It provides a comprehensive protocol for method development, sample preparation, and validation according to ICH guidelines.

HPLC Method Development Workflow

The development of a successful HPLC method is a systematic process. The goal is to achieve adequate separation of the analyte from impurities and degradation products with good peak shape, sensitivity, and a reasonable run time. The general workflow involves selecting the appropriate column and mobile phase, followed by optimizing the chromatographic conditions.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Define Analyte Properties (pKa, logP, UV λmax) Column Select Column (e.g., C18, C8) Analyte->Column MobilePhase Select Mobile Phase (ACN/Water, MeOH/Water) Column->MobilePhase Isocratic Isocratic vs. Gradient Elution MobilePhase->Isocratic Buffer Optimize Buffer/pH (e.g., Formate, Phosphate, TFA) Isocratic->Buffer FlowTemp Adjust Flow Rate & Temperature Buffer->FlowTemp SystemSuit System Suitability Test (Resolution, Tailing Factor) FlowTemp->SystemSuit Validation Full Method Validation (ICH Guidelines) SystemSuit->Validation FinalMethod Final Validated Method Validation->FinalMethod

Caption: General workflow for HPLC method development.

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and analytical grade buffers such as phosphoric acid, formic acid, or trifluoroacetic acid (TFA).[5][6][7]

  • Reference Standard: A well-characterized reference standard of the specific thiazole derivative under analysis.

Example Chromatographic Conditions

The conditions provided below are a robust starting point for many thiazole derivatives, particularly benzothiazoles.[1] Optimization may be required based on the specific analyte.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (Gradient or Isocratic)
Buffer (Optional) 0.1% Formic Acid or 0.05% TFA in water/ACN
Flow Rate 1.0 mL/min[1][4]
Injection Volume 10 µL
Column Temperature 30 °C[1]
Detection Wavelength Determined by UV scan (e.g., 238 nm, 254 nm, 348 nm)[1][4][6]
Run Time 10-20 minutes
Standard Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the thiazole derivative reference standard.[1]

  • Transfer the standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or mobile phase).[1]

  • Working Standards: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations spanning the expected sample range (e.g., 1-100 µg/mL).[1]

Sample Preparation Protocol

Proper sample preparation is critical to protect the HPLC column and ensure accurate, reproducible results.[8]

  • Dissolution: Accurately weigh the sample powder and dissolve it in the mobile phase or a suitable organic solvent to achieve a concentration within the established calibration range.[1][9]

  • Filtration: Filter the resulting solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter. This step is essential to prevent clogging of the column and instrument tubing.[4][9][10]

  • Injection: Transfer the filtered sample into an HPLC vial for analysis.

  • For Biological Samples: If analyzing samples in biological matrices (e.g., plasma), a protein precipitation step is typically required. This can be done by adding a threefold volume of cold acetonitrile, vortexing, centrifuging, and then filtering the supernatant.[3][11]

Data Presentation: Chromatographic Conditions and Validation

The versatility of RP-HPLC allows for the analysis of a wide array of thiazole derivatives by modifying the chromatographic conditions.

Table 1: Summary of Reported HPLC Conditions for Thiazole Derivatives

Analyte TypeColumnMobile PhaseDetectionReference
Thiazole & MercaptothiazolesDiaspher-110-C18 (5 µm)ACN : Acetate Buffer (pH 4.70) (5:95)245-320 nm[3]
General Thiazole DerivativePhenomax C-18 (5µl)Water : Methanol (30:70)238 nm[4]
Indole–Thiazole DerivativeXBridge C18 (3.5 µm)ACN : Water + 0.05% TFA (85:15)348 nm[6]
1,3,4-Thiadiazole DerivativeC8 (5 µm)ACN : Water + 0.03% TFA (Gradient)250 nm[7]
Aminothiazole DerivativePhenomenex Luna C18 (5 µm)ACN : Water + 0.1% OPA (Isocratic)272 nm[12]

Table 2: Example Summary of Method Validation Data (as per ICH Guidelines)

Validation ParameterConcentration RangeResultAcceptance Criteria
Linearity (R²) 0.5 - 100 µg/mL> 0.999R² ≥ 0.995
Accuracy (% Recovery) 5, 10, 20 µg/mL98.0% - 102.0%80% - 120%[13]
Precision - Intraday (%RSD) 10 µg/mL (n=6)< 1.0%%RSD ≤ 2.0%
Precision - Interday (%RSD) 10 µg/mL (n=6)< 1.5%%RSD ≤ 2.0%
Limit of Detection (LOD) N/A0.05 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantification (LOQ) N/A0.15 µg/mLSignal-to-Noise ≥ 10:1
Robustness Flow ±0.1 mL/min, Temp ±2°CNo significant change in resultsSystem suitability passes

Method Validation Protocol

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[4] The key parameters are defined by the International Council for Harmonisation (ICH) guidelines.[13]

Validation_Parameters cluster_parameters ICH Validation Characteristics main Validated HPLC Method Specificity Specificity/ Selectivity main->Specificity Linearity Linearity main->Linearity Accuracy Accuracy main->Accuracy Precision Precision (Repeatability & Intermediate) main->Precision LOD Limit of Detection (LOD) main->LOD LOQ Limit of Quantification (LOQ) main->LOQ Range Range main->Range Robustness Robustness main->Robustness

Caption: Key parameters for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing placebo/blank samples and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are used to construct a calibration curve, and the correlation coefficient (R²) is calculated.[3][6]

  • Accuracy: The closeness of the test results to the true value. It is determined by recovery studies where a known amount of pure drug is added to a sample matrix and analyzed.[6][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day): Analysis of samples in a short period under the same conditions.[4]

    • Intermediate Precision (Inter-day): Analysis of samples on different days with different analysts or equipment.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy.[4][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[6] This provides an indication of its reliability during normal usage.

Conclusion The described Reversed-Phase HPLC method provides a reliable and robust framework for the analysis of thiazole derivatives. The protocol, starting from method development and sample preparation to full validation, ensures that the results are accurate, precise, and reproducible. This application note serves as a comprehensive guide for scientists in research and quality control environments, enabling the effective analysis of this important class of pharmaceutical compounds.

References

Application Notes and Protocols for Anticancer Studies of 4,5-Dihydro-2-phenylthiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid for the development of novel anticancer agents. This document includes detailed protocols for the synthesis of amide and ester derivatives, as well as methodologies for evaluating their cytotoxic and apoptotic effects on cancer cells.

Introduction

Thiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer properties. The this compound scaffold, in particular, has been identified as a promising starting point for the development of new therapeutic agents. (R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid, a natural product, has shown in vitro anticancer activity against L1210 cell lines.[1] Derivatization of this core structure allows for the exploration of structure-activity relationships (SAR), aiming to enhance potency and selectivity against various cancer cell lines.

Derivatization Strategies

The primary points for derivatization of this compound are the carboxylic acid group and the phenyl ring. Modification of the carboxylic acid to form amides and esters is a common strategy to improve cell permeability and interaction with biological targets. Substitution on the phenyl ring can also significantly influence anticancer activity.

Data Presentation: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
4c N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[2]
4d N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamideHep-G2 (Hepatocarcinoma)11.6 ± 0.12[2]
3-fluoro analog Substituted 2-phenylthiazole-4-carboxamideT47D, Caco-2, HT-29< 10 µg/mL[3]
CIB-L43 2-phenylthiazole-5-carboxylic acid derivativeHepatocellular Carcinoma0.00066[4]
6a Naphthalene-azine-thiazole hybridOVCAR-4 (Ovarian)1.569 ± 0.06[5]
2j 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamideCOLO205 (Colon)>300[6]
2b Thiazole Carboxamide DerivativeCOLO205 (Colon)30.79[6]
2b Thiazole Carboxamide DerivativeB16F1 (Melanoma)74.15[6]

Experimental Protocols

Synthesis of 4,5-Dihydro-2-phenylthiazole-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound using a carbodiimide coupling agent.

Materials:

  • This compound

  • Substituted aniline or amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Add HOBt (1.2 equivalents) and EDCI (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline or amine (1.1 equivalents) and DIPEA or Et3N (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound Ester Derivatives

This protocol outlines the Fischer esterification method for the synthesis of ester derivatives.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst

  • Anhydrous solvent (e.g., the corresponding alcohol or toluene)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in an excess of the desired alcohol, add a catalytic amount of concentrated sulfuric acid or TsOH.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel if necessary.

  • Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the synthesized derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare stock solutions of the test compounds in DMSO and then dilute them with the culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and quadrants.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with test compounds

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Visualizations

Experimental Workflow for Anticancer Evaluation

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis Start 4,5-Dihydro-2-phenyl- thiazole-4-carboxylic acid Derivatization Amide/Ester Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification MTT MTT Assay (Cytotoxicity) Purification->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Annexin V/PI Assay (Apoptosis) ApoptosisAnalysis Apoptosis Quantification Apoptosis->ApoptosisAnalysis CellCycle PI Staining (Cell Cycle Analysis) CellCycleAnalysis Cell Cycle Distribution CellCycle->CellCycleAnalysis IC50->Apoptosis IC50->CellCycle

Caption: Workflow for synthesis and anticancer evaluation.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiazole Derivative Inhibitor->Akt potential inhibition

References

Application Notes and Protocols for In Vitro Evaluation of 2-Phenylthiazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 2-phenylthiazole derivatives as potential anticancer agents. The 2-phenylthiazole scaffold is a promising privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant cytotoxic effects against a variety of human cancer cell lines.[1] This document outlines the key experimental procedures and data interpretation necessary for assessing the anticancer efficacy of these compounds.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and effective therapeutic agents.[2][3] Thiazole derivatives, a class of heterocyclic compounds, have garnered considerable attention in cancer research due to their potent anti-cancer effects and diverse biological activities.[4][5] In particular, 2-phenylthiazole derivatives have emerged as a promising class of compounds, with studies demonstrating their ability to induce apoptosis, inhibit key signaling pathways, and arrest the cell cycle in cancer cells.[1][2][5]

This document serves as a practical guide for researchers, providing standardized protocols for in vitro assays and clear data presentation formats to facilitate the evaluation and comparison of novel 2-phenylthiazole derivatives.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a compound. The following tables summarize the IC50 values of various 2-phenylthiazole derivatives against a range of human cancer cell lines, as reported in the literature.

Table 1: IC50 Values of 2-Amino-4-phenylthiazole and Thiazolyl-Pyrazoline Derivatives [1]

Compound SeriesCompound IDCancer Cell LineIC50 (µM)
2-Amino-4-phenylthiazole Derivatives5bHT29 (Colon)2.01
Thiazolyl-Pyrazoline Derivatives10bA549 (Lung)4.2
H441 (Lung)4.8
10dA549 (Lung)2.9
H441 (Lung)3.8

Table 2: IC50 Values of 2-Phenylthiazole-4-carboxamide Derivatives [3][6]

Compound SeriesSubstituentCancer Cell LineIC50 (µg/mL)IC50 (µM)
2-Phenylthiazole-4-carboxamide3-FluoroT47D (Breast)<10-
Caco-2 (Colorectal)<10-
HT-29 (Colon)<10-
N-Phenyl-2-p-tolylthiazole-4-carboxamide4-Nitro (4c)SKNMC (Neuroblastoma)-10.8 ± 0.08
3-Chloro (4d)Hep-G2 (Hepatocarcinoma)-11.6 ± 0.12

Table 3: IC50 Values of Naphthalene-azine-thiazole Hybrids [7]

Compound IDCancer Cell LineIC50 (µM)
6aOVCAR-4 (Ovarian)1.569 ± 0.06

Key Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate in vitro evaluation of 2-phenylthiazole derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., HT-29, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-Phenylthiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the 2-phenylthiazole derivatives in complete culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 2: Apoptosis Assessment by Caspase-3 Activation Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[2] Measuring the activity of caspase-3 is a key indicator of apoptosis induction.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 2-Phenylthiazole derivatives

  • Lysis buffer

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 6-well plate and treat with the 2-phenylthiazole derivatives at their IC50 concentrations for 24-48 hours.

  • Harvest the cells and lyse them using the lysis buffer.

  • Centrifuge the cell lysates to pellet the debris.

  • Add the supernatant to a 96-well plate.

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The increase in absorbance is proportional to the caspase-3 activity.

Signaling Pathways and Mechanisms of Action

2-Phenylthiazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation and survival.[1]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Several 2-phenylthiazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[1][7]

PI3K_Akt_mTOR_Pathway 2-Phenylthiazole Derivative 2-Phenylthiazole Derivative PI3K PI3K 2-Phenylthiazole Derivative->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apoptosis Apoptosis mTOR->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-phenylthiazole derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently overactivated in various cancers, promoting tumor growth and progression. Some 2-phenylthiazole derivatives have been identified as inhibitors of EGFR signaling.[1]

EGFR_Signaling_Pathway 2-Phenylthiazole Derivative 2-Phenylthiazole Derivative EGFR EGFR 2-Phenylthiazole Derivative->EGFR Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Cell Proliferation & Metastasis Cell Proliferation & Metastasis Downstream Signaling (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation & Metastasis

Caption: Inhibition of the EGFR signaling pathway by 2-phenylthiazole derivatives.

Experimental Workflow

A logical workflow is crucial for the systematic evaluation of 2-phenylthiazole derivatives.

Experimental_Workflow cluster_0 In Vitro Evaluation Compound Synthesis Compound Synthesis Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Synthesis->Cell Viability Assay (MTT) Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Apoptosis Assay (Caspase-3) Apoptosis Assay (Caspase-3) Determine IC50->Apoptosis Assay (Caspase-3) Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Caspase-3)->Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies

Caption: A typical experimental workflow for the in vitro evaluation of anticancer compounds.

Conclusion

The 2-phenylthiazole scaffold represents a valuable starting point for the development of novel anticancer agents.[1] The protocols and data presented in these application notes provide a solid framework for researchers to conduct in vitro evaluations of new derivatives. Further investigations into the specific molecular targets and mechanisms of action will be crucial for the successful translation of these promising compounds into clinical candidates.

References

Application Notes and Protocols: Molecular Docking Studies of 2-Phenylthiazole-4-carboxylic Acid with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylthiazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities. As a structural motif, it is present in various bioactive molecules, demonstrating potential as an inhibitor or agonist for a range of protein targets. This document provides detailed application notes and protocols for molecular docking studies of 2-phenylthiazole-4-carboxylic acid with two key protein targets: Xanthine Oxidase and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). These protocols are intended to guide researchers in performing and interpreting in silico experiments to predict binding affinities and interaction modes, thereby accelerating the drug discovery and development process.

Target Protein 1: Xanthine Oxidase (XO)

Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout.[1][2] Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for treating gout.[1] Recent studies have identified 2-phenylthiazole-4-carboxylic acid as a potent inhibitor of xanthine oxidase.[1]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of 2-phenylthiazole-4-carboxylic acid against xanthine oxidase.

CompoundTarget ProteinBioassayQuantitative Metric (IC50)Reference
2-Phenylthiazole-4-carboxylic acidXanthine OxidaseIn vitro enzyme inhibition assay48.6 nM[1]
Experimental Protocol: Molecular Docking of 2-Phenylthiazole-4-carboxylic Acid with Xanthine Oxidase

This protocol outlines the steps for performing a molecular docking study to investigate the interaction between 2-phenylthiazole-4-carboxylic acid and xanthine oxidase.

1. Software and Tools:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for protein structure retrieval

  • Ligand structure drawing tool (e.g., ChemDraw, MarvinSketch)

  • Visualization software (e.g., PyMOL, VMD)

2. Protein Preparation:

  • Obtain Protein Structure: Download the crystal structure of bovine or human xanthine oxidase from the Protein Data Bank. A suitable PDB entry is 3NVZ (bovine) or 1N5X (human).[3][4]

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Assign appropriate atomic charges (e.g., Gasteiger charges).

    • Define the active site. The active site of xanthine oxidase is located in the molybdenum-containing domain. Key residues in the active site include Glu802, Arg880, Thr1010, Phe914, and Phe1009.[5]

3. Ligand Preparation:

  • Draw Ligand Structure: Draw the 2D structure of 2-phenylthiazole-4-carboxylic acid.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Assign Charges: Assign appropriate partial charges to the ligand atoms.

4. Molecular Docking:

  • Grid Generation: Define a grid box that encompasses the active site of the xanthine oxidase protein. The grid box should be centered on the active site residues.

  • Docking Algorithm: Use a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the active site.

  • Set Docking Parameters: Specify the number of docking runs, population size, and other relevant parameters.

  • Execution: Run the docking simulation.

5. Analysis of Results:

  • Binding Energy: Analyze the docking results to determine the binding energy (or docking score) of the most favorable binding pose. Lower binding energy indicates a more stable protein-ligand complex.

  • Interaction Analysis: Visualize the docked pose of 2-phenylthiazole-4-carboxylic acid within the xanthine oxidase active site. Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the surrounding amino acid residues.

  • Comparison with Known Inhibitors: Compare the binding mode and interactions with those of known xanthine oxidase inhibitors like febuxostat or allopurinol to validate the docking protocol and results.[4][6]

Signaling Pathway and Workflow

G Xanthine Oxidase Inhibition Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Obtain XO Structure (e.g., PDB: 3NVZ) Grid Define Grid Box (Active Site) PDB->Grid Protein Input Ligand Prepare Ligand (2-phenylthiazole-4-carboxylic acid) Dock Perform Molecular Docking Ligand->Dock Ligand Input Grid->Dock Binding Analyze Binding Energy & Docking Score Dock->Binding Interaction Visualize & Analyze Key Interactions Binding->Interaction

Caption: Molecular docking workflow for Xanthine Oxidase.

Target Protein 2: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARγ is a ligand-activated transcription factor that plays a crucial role in regulating glucose and lipid metabolism.[7] Activation of PPARγ leads to improved insulin sensitivity, making it an important target for the development of drugs to treat type 2 diabetes.[8] Phenylthiazole acid derivatives have been identified as potential agonists of PPARγ.[7]

Quantitative Data

The following table summarizes the in vitro agonistic activity of a representative phenylthiazole acid derivative, compound 4t, which is structurally similar to 2-phenylthiazole-4-carboxylic acid.

CompoundTarget ProteinBioassayQuantitative Metric (EC50)Reference
Compound 4t (phenylthiazole acid derivative)PPARγFluorescence polarization-based ligand screening assay0.75 ± 0.20 µM[7]
Experimental Protocol: Molecular Docking of 2-Phenylthiazole-4-carboxylic Acid with PPARγ

This protocol details the steps for conducting a molecular docking study to explore the interaction between 2-phenylthiazole-4-carboxylic acid and PPARγ.

1. Software and Tools:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for protein structure retrieval

  • Ligand structure drawing tool (e.g., ChemDraw, MarvinSketch)

  • Visualization software (e.g., PyMOL, VMD)

2. Protein Preparation:

  • Obtain Protein Structure: Download the crystal structure of the PPARγ ligand-binding domain (LBD) from the Protein Data Bank. A suitable PDB entry is 5Y2O or 7AWC.[8][9]

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges.

    • Define the active site. The ligand-binding pocket of PPARγ is a large, Y-shaped cavity. Key residues for agonist binding include Tyr473, His323, Ser289, Arg288, and His449.[7][8]

3. Ligand Preparation:

  • Draw Ligand Structure: Draw the 2D structure of 2-phenylthiazole-4-carboxylic acid.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field.

  • Assign Charges: Assign partial charges to the ligand atoms.

4. Molecular Docking:

  • Grid Generation: Define a grid box that encompasses the entire ligand-binding pocket of the PPARγ LBD.

  • Docking Algorithm: Employ a suitable docking algorithm to predict the binding mode of the ligand.

  • Set Docking Parameters: Configure the docking parameters, such as the number of runs and population size.

  • Execution: Initiate the docking simulation.

5. Analysis of Results:

  • Binding Energy/Docking Score: Evaluate the docking results to identify the pose with the lowest binding energy or best docking score.

  • Interaction Analysis: Visualize the predicted binding mode of 2-phenylthiazole-4-carboxylic acid within the PPARγ active site. Analyze the key interactions, particularly hydrogen bonds with residues like Tyr473, His323, and Ser289, which are crucial for agonist activity.[7]

  • Comparison with Known Agonists: Compare the predicted binding mode with that of known PPARγ agonists like rosiglitazone or pioglitazone to understand the potential mechanism of action.[9]

Signaling Pathway and Workflow

G PPARγ Activation and Docking Workflow cluster_pathway PPARγ Signaling Pathway cluster_workflow Molecular Docking Workflow Ligand 2-Phenylthiazole- 4-carboxylic acid (Agonist) PPARg PPARγ Ligand->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Metabolism Regulation of Glucose & Lipid Metabolism Gene->Metabolism PDB Obtain PPARγ Structure (e.g., PDB: 5Y2O) Grid Define Grid Box (Ligand Binding Domain) PDB->Grid LigandPrep Prepare Ligand Dock Perform Docking LigandPrep->Dock Grid->Dock Analysis Analyze Binding & Interactions Dock->Analysis

References

Application Notes and Protocols for 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acid Derivatives in Pesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives as a promising class of compounds in the development of novel pesticides. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and insights into their potential mechanism of action.

Introduction

2-Aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research.[1] Natural products containing this scaffold have demonstrated a range of biological activities.[1] In the context of pesticide development, these derivatives have shown notable insecticidal and antifungal properties, positioning them as valuable lead structures for the creation of new crop protection agents.[1] Their unique mode of action, particularly as modulators of insect calcium homeostasis, suggests they could be effective against pests that have developed resistance to existing insecticide classes.[1]

Data Presentation: Pesticidal Activity

The following tables summarize the quantitative data on the pesticidal activity of representative 2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives from cited research.

Table 1: Insecticidal Activity of N-Pyridylpyrazole Thiazole Derivatives against Lepidopteran Pests

CompoundTarget PestLC50 (mg/L)
7gPlutella xylostella5.32
7gSpodoptera exigua6.75
7gSpodoptera frugiperda7.64
Indoxacarb (Commercial Insecticide)Plutella xylostellaNot specified in the provided text
Indoxacarb (Commercial Insecticide)Spodoptera exiguaNot specified in the provided text
Indoxacarb (Commercial Insecticide)Spodoptera frugiperdaNot specified in the provided text
Data sourced from a study on novel N-pyridylpyrazole derivatives containing a thiazole moiety. The study indicated that the LC50 values of compound 7g were comparable to those of the commercial insecticide indoxacarb.[2]

Table 2: Antifungal Activity of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide Derivatives

CompoundFungal PathogenInhibition Rate at 50 mg/L (%)
III-3Cercospora arachidicolaGood
III-3Alternaria solaniGood
III-3Phytophthora capsiciGood
III-3Physalospora piricolaGood
The study indicated that most of the synthesized compounds exhibited apparent antifungal activities at 50 mg/L, and were better than chlorothalonil or carbendazim.[1]

Experimental Protocols

Synthesis of 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of 2-aryl-4,5-dihydrothiazole-4-carboxylic acid amides.

Protocol 3.1.1: Synthesis of (R)-2-Aryl-4,5-dihydrothiazole-4-carboxamides

Materials:

  • (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acid

  • Substituted hydrazide or amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for chromatography

Procedure:

  • Dissolve (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Add the desired substituted hydrazide or amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to obtain the desired amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and elemental analysis.[1]

Bioassay Protocols

Protocol 3.2.1: Insecticidal Activity - Leaf-Dip Bioassay

This protocol is adapted for testing the insecticidal activity of compounds against lepidopteran larvae.

Materials:

  • Synthesized 2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives

  • Acetone (for stock solution)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Fresh, untreated cabbage or cotton leaves

  • Third-instar larvae of the target pest (e.g., Plutella xylostella)

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare a stock solution (e.g., 1000 mg/L) of the test compound in acetone.

  • Create a series of dilutions of the stock solution with distilled water containing 0.1% (v/v) Triton X-100 to achieve the desired test concentrations.

  • Prepare a control solution of 0.1% Triton X-100 in distilled water with the same concentration of acetone as in the test solutions.

  • Dip fresh leaf discs (approximately 5 cm in diameter) into each test solution for 10-15 seconds with gentle agitation.

  • Allow the treated leaf discs to air-dry completely on a clean surface.

  • Place one treated leaf disc into a Petri dish lined with moistened filter paper.

  • Introduce 10-15 third-instar larvae into each Petri dish.

  • Seal the Petri dishes and incubate at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 h light:dark).

  • Record larval mortality after 48 and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Determine the LC50 value by probit analysis of the concentration-mortality data.

Protocol 3.2.2: Antifungal Activity - Mycelial Growth Inhibition Assay

This protocol is used to evaluate the in vitro antifungal activity of the synthesized compounds.

Materials:

  • Synthesized 2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Alternaria solani, Fusarium graminearum)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Autoclave the PDA medium and cool it to 50-55°C in a water bath.

  • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 mg/L). Ensure the final concentration of DMSO is consistent across all plates and does not inhibit fungal growth (typically ≤ 1%).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify. Prepare control plates with PDA and DMSO only.

  • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.

  • Place the mycelial disc, with the mycelium facing down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 (Effective Concentration for 50% inhibition) by regression analysis of the concentration-inhibition data.

Mechanism of Action

Preliminary studies suggest that certain 2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives exert their insecticidal effect by disrupting cellular calcium homeostasis in insects.[1] This disruption can lead to a cascade of downstream effects, ultimately causing paralysis and death.

Proposed Signaling Pathway

The proposed mechanism involves the modulation of intracellular calcium levels, potentially through interaction with insect-specific ion channels or receptors.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 2-Aryl-4,5-dihydrothiazole- 4-carboxylic acid derivative Receptor Putative Target (e.g., Ryanodine Receptor, Voltage-gated Ca²⁺ Channel) Ligand->Receptor Binding Ca_influx Increased Intracellular [Ca²⁺] Receptor->Ca_influx Modulation Downstream Activation of Ca²⁺-dependent Enzymes (e.g., Calpains, Caspases) Ca_influx->Downstream Effects Muscle Contraction, Neurotransmitter Release, Apoptosis Downstream->Effects Paralysis Paralysis and Death Effects->Paralysis

Caption: Proposed mechanism of action for insecticidal derivatives.

Experimental Workflow for Mechanism of Action Studies

To further elucidate the mechanism of action, a combination of electrophysiology and calcium imaging techniques can be employed.

G start Synthesize Active Derivative isolate Isolate Insect Neurons or Muscle Cells start->isolate load Load Cells with Ca²⁺ Indicator Dye (e.g., Fura-2 AM) isolate->load treat Treat Cells with Test Compound load->treat image Perform Calcium Imaging (Confocal/Two-photon Microscopy) treat->image electrophys Conduct Electrophysiological Recordings (Patch-clamp) treat->electrophys Parallel Experiment analyze Analyze Changes in Intracellular [Ca²⁺] image->analyze conclusion Elucidate Target and Mechanism of Action analyze->conclusion electrophys->conclusion

Caption: Workflow for investigating the mechanism of action.

Structure-Activity Relationship (SAR) and QSAR

Preliminary structure-activity relationship (SAR) studies have provided valuable insights for the optimization of these derivatives. For instance, in a series of N-pyridylpyrazole thiazole derivatives, it was found that amides exhibited better insecticidal activity than esters.[2] Furthermore, the presence of electron-withdrawing groups on the benzene ring of the amide moiety enhanced the insecticidal potency.[2]

Quantitative Structure-Activity Relationship (QSAR) models can be developed to further refine the design of novel pesticides. By correlating the physicochemical properties of the molecules with their biological activity, QSAR can predict the pesticidal potential of unsynthesized compounds, thereby accelerating the discovery process.

G cluster_data Data Collection cluster_model QSAR Model Development cluster_application Application structures Chemical Structures of Derivatives descriptors Calculate Molecular Descriptors (2D/3D) structures->descriptors activity Biological Activity Data (LC₅₀ / EC₅₀) model Develop Statistical Model (e.g., MLR, CoMFA) activity->model descriptors->model predict Predict Activity of New Compounds model->predict design Design Optimized Pesticides predict->design

Caption: Logical workflow for QSAR-based pesticide design.

Conclusion

2-Aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives represent a versatile and potent scaffold for the development of novel insecticides and fungicides. Their potential for a distinct mechanism of action makes them particularly valuable in strategies to manage pesticide resistance. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize this promising class of agrochemicals. Further investigation into their mode of action and the application of computational tools like QSAR will undoubtedly accelerate the journey from lead compound to effective and sustainable crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Thiazoline Synthesis via Cascade Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield of thiazoline synthesis through cascade reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cascade reaction is resulting in a very low yield. What are the common causes and how can I address them?

A1: Low yields in thiazoline synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. For instance, fluorinated solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) have been shown to significantly promote the reaction and lead to high yields, often without the need for metal catalysts.[1][2] In contrast, polar aprotic solvents like acetonitrile and THF may result in yields below 50%.[1]

  • Purity of Starting Materials: Impurities in your reactants, such as the thioamide or the electrophile, can lead to unwanted side reactions, consuming the starting materials and complicating purification.[3] Always ensure the purity of your starting materials using appropriate analytical techniques before beginning the synthesis.

  • Incomplete Reactions: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using methods like Thin-Layer Chromatography (TLC).[3] This allows you to observe the consumption of reactants and the formation of the product, helping to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts is a common cause of reduced yield. For example, contamination of a thioamide with its corresponding amide can lead to the formation of an oxazole byproduct.[3]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A2: The presence of multiple spots on a TLC plate suggests an incomplete reaction or the formation of side products. Common possibilities include:

  • Unreacted Starting Materials: Spots corresponding to your initial thioamide and α-haloketone (or other electrophile) may still be present if the reaction has not gone to completion.[3]

  • Oxazole Formation: If the thioamide reactant is contaminated with the corresponding amide, an oxazole byproduct may form.[3]

  • Dimerization/Polymerization: Under certain conditions, reactants or reactive intermediates can undergo self-condensation, leading to dimers or polymers.[3]

  • Degradation of Reagents: Some reagents, like dithiooxamide, can degrade under certain reaction conditions (e.g., high temperature), leading to the formation of impurities.[4]

Q3: How critical is the choice of solvent for the cascade protocol?

A3: Solvent choice is highly critical and can dramatically impact reaction yield. Studies have shown that fluorinated solvents like HFIP and 2,2,2-trifluoroethanol (TFE) are particularly effective. HFIP, for example, has unique properties like high hydrogen bonding donor ability and low nucleophilicity, which can promote the desired reaction pathway and facilitate easy product isolation, often in high yields without extensive purification.[1][2] Other solvents may provide only modest or low yields.[1]

Q4: My product is difficult to purify. What methods are recommended?

A4: Purification challenges can arise from the presence of side products or unreacted starting materials.[5]

  • Filtration and Recrystallization: In many optimized cascade protocols, particularly those using HFIP, the product can be isolated in high purity simply by filtration to remove salts, followed by recrystallization from a suitable solvent like ethyl acetate or ether.[1][2][6]

  • Column Chromatography: If simpler methods fail, column chromatography is a standard technique for separating the desired thiazoline from impurities.[3]

  • Reagent Choice: Some reagents can simplify purification. For instance, using P2S5-Py2 complex or P4S10 instead of Lawesson's reagent for certain thiazolium salt syntheses can make purification more straightforward, as the pure product is often obtained via simple filtration and salt metathesis.[7][8]

Data Presentation: Impact of Reaction Conditions on Yield

Optimizing reaction parameters is key to maximizing yield. The following tables summarize quantitative data from reported experiments.

Table 1: Effect of Solvent on Thiazoline Synthesis Yield

This table illustrates the yield of a model reaction between phenyl thiourea and ethyl 4-bromocrotonate in various solvents.[1]

EntrySolventYield (%)
11,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)90%
22,2,2-Trifluoroethanol (TFE)74%
3Dichloromethane (DCM)~50%
4Chloroform~50%
5MethanolModest
6EthanolModest
7Acetonitrile<50%
8Tetrahydrofuran (THF)<50%

Table 2: Substrate Scope and Corresponding Yields in HFIP

This table shows the yields for various substituted thioureas and thiosemicarbazones in the cascade reaction with ethyl 4-bromocrotonate, demonstrating the protocol's versatility.[2]

Substrate TypeSubstituent on Phenyl RingAverage Yield (%)
ThioureaElectron-donating (e.g., -CH₃, -OCH₃)~92%
ThioureaHalogens (e.g., -F, -Cl, -Br)~90%
ThioureaElectron-withdrawing (e.g., -CF₃, -COOH)~90%
ThiosemicarbazoneBenzaldehyde derived90%
ThiosemicarbazoneHydroxy substituted80%
ThiosemicarbazoneFluoro and Chloro substituted~78%
ThiosemicarbazoneNitro substituted~83%

Visualizations: Workflows and Pathways

Cascade_Reaction_Pathway General Cascade Pathway for Thiazoline Synthesis cluster_0 Step 1: SN2 Substitution cluster_1 Step 2: Deprotonation cluster_2 Step 3: Intramolecular Cyclization Thioamide Thioamide Derivative Iminium Iminium Bromide Intermediate (A) Thioamide->Iminium SN2 Electrophile Electrophile (e.g., Ethyl 4-bromocrotonate) Electrophile->Iminium Imine Imine Intermediate (B) Iminium->Imine Base Base (e.g., CH3CO2Na) Base->Imine Enol Thiazoline Enol (C) Imine->Enol Intramolecular Michael Addition FinalProduct Final Thiazoline Product Enol->FinalProduct Tautomerization

Caption: Proposed mechanism for thiazoline synthesis via a cascade protocol.[1]

Troubleshooting_Workflow Troubleshooting Workflow for Low Thiazoline Yield start Low Yield Observed check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions (solvent, temp) optimal? check_purity->check_conditions Yes purify_reagents Action: Purify reagents (recrystallization/distillation). check_purity->purify_reagents No check_tlc Does TLC show unreacted starting material? check_conditions->check_tlc Yes optimize_conditions Action: Switch to a proven solvent (e.g., HFIP) and optimize temperature. check_conditions->optimize_conditions No check_side_products Does TLC show multiple unexpected spots? check_tlc->check_side_products No increase_time Action: Increase reaction time and continue monitoring by TLC. check_tlc->increase_time Yes purification_issue Action: Isolate major spots and characterize to identify side products. Adjust protocol to minimize. check_side_products->purification_issue Yes success Yield Improved purify_reagents->success optimize_conditions->success increase_time->success purification_issue->success

Caption: A decision tree for systematically troubleshooting low-yield issues.

Experimental Protocols

General Protocol for the Synthesis of Thiazoline Derivatives via Cascade Reaction in HFIP

This protocol is adapted from a reported modular synthesis of thiazoline derivatives and is provided as a general guideline.[1][2][6] Optimization may be required for specific substrates.

Materials:

  • Thiourea, thioamide, or thiosemicarbazone derivative (1.0 mmol)

  • Ethyl 4-bromocrotonate (1.0 mmol)

  • Sodium Acetate (CH₃CO₂Na) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ethyl acetate or ether for recrystallization

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add the thioamide/thiourea derivative (1.0 mmol), ethyl 4-bromocrotonate (1.0 mmol), and sodium acetate (1.1 mmol).

  • Add Solvent: Add 5 mL of HFIP to the flask.

  • Reaction: Place the flask in an oil bath on a stirrer hotplate and fit it with a reflux condenser. Heat the reaction mixture to reflux (HFIP boiling point is ~58°C).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed. The typical reaction time is around 8 hours.[2]

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product can often be isolated by simple filtration to remove the sodium bromide salt formed during the reaction.

    • The filtrate containing the product is then concentrated under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent such as ethyl acetate or ether to yield the pure thiazoline derivative.[1][2]

  • Solvent Recovery: The HFIP solvent can be recovered by distillation and recycled for future use.[1][2]

References

troubleshooting epimerization in Δ2-thiazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding epimerization during Δ2-thiazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of Δ2-thiazoline synthesis, and why is it a concern?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In Δ2-thiazoline synthesis, the stereocenter at the C2-exomethine position is particularly susceptible to this change.[1] This is a significant concern for drug development and asymmetric catalysis, where the specific stereochemistry of a molecule is often critical for its biological activity or catalytic efficacy.[2][3] Loss of stereochemical integrity can lead to a mixture of diastereomers or enantiomers, reducing the yield of the desired product and requiring challenging purification steps.

Q2: Which stereocenters are most prone to epimerization during Δ2-thiazoline synthesis?

A2: The chiral center at the C2 position of the thiazoline ring is the most commonly reported site of epimerization.[1] This is because the proton at this position can be acidic and is susceptible to removal by a base, leading to a planar intermediate that can be re-protonated from either face, resulting in racemization or epimerization.[4] Epimerization can also occur at the C4 position, particularly in methods involving certain reagents like TiCl₄, where the extent of racemization can depend on the electronic properties of substituents on the molecule.[5]

Troubleshooting Guide

Q1: I'm observing significant epimerization/racemization in my final product. What are the likely causes?

A1: Significant epimerization is typically caused by one or more of the following factors:

  • Harsh Reaction Conditions: High temperatures, prolonged reaction times, and strongly acidic or basic pH can promote epimerization.[1]

  • Base-Catalyzed Epimerization: The presence of a base can facilitate the removal of the acidic proton at the C2 position, leading to loss of stereochemical integrity.[4]

  • Reagent Choice: Certain reagents used for cyclodehydration are known to induce epimerization. For example, Lawesson's reagent can cause epimerization, and titanium tetrachloride (TiCl₄) can lead to racemization at the C4 position.[5][6]

  • Reaction Work-up: The purification and work-up procedures can sometimes introduce conditions that favor epimerization.

Q2: How can I minimize base-catalyzed epimerization?

A2: To minimize base-catalyzed epimerization, consider the following strategies:

  • pH Control: Use a buffered system to maintain a stable pH. For instance, a NaHCO₃/NaOH-buffered aqueous alcoholic medium has been successfully used to synthesize (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids from L-cysteine without racemization.[7]

  • Use of Mild Bases: If a base is necessary, opt for a weaker, non-nucleophilic base.

  • Minimize Base Exposure: Add the base slowly and at a low temperature, and ensure the reaction time is as short as possible.

Q3: My cyclodehydration step is causing epimerization. What alternative reagents or methods can I try?

A3: Several modern cyclodehydration methods have been developed to minimize epimerization.

  • Burgess Reagent: A polyethylene glycol-linked Burgess reagent has been shown to induce clean cyclodehydration with less than 2% epimerization.[5]

  • Molybdenum(VI) Catalyst: A molybdenum(VI)-catalyzed dehydrative cyclization of S-unprotected cysteine dipeptides resulted in less than 6% epimerization of the C2-exomethine group.[2][8]

  • DAST (Diethylaminosulfur Trifluoride): DAST can induce rapid cyclization of N-(β-hydroxy)thioamides into thiazolines at low temperatures, which can help preserve stereochemistry.[5]

Q4: Can reaction temperature and time affect the stereochemical outcome?

A4: Absolutely. Both temperature and reaction time are critical parameters.

  • Temperature: Higher temperatures provide more energy to overcome the activation barrier for epimerization.[1][9] Whenever possible, run reactions at lower temperatures.[5]

  • Reaction Time: Prolonged exposure to conditions that can cause epimerization increases the likelihood of its occurrence. It is crucial to monitor the reaction closely (e.g., by TLC or LC-MS) and to work up the reaction as soon as the starting material is consumed.[5]

Q5: Are there any general strategic approaches to prevent epimerization?

A5: Yes, a key strategic consideration is the timing of the thiazoline ring formation. To preserve the integrity of a sensitive stereocenter, it is often best to introduce the thiazoline ring in the final step of the synthesis.[1] This minimizes the exposure of the chiral center to various reagents and conditions throughout a multi-step sequence.

Data Presentation

Table 1: Effect of Lawesson's Reagent (LR) Stoichiometry on Yield and Enantiomeric Excess (ee)

This table summarizes the investigation into the influence of LR stoichiometry on a ring-closing reaction where epimerization was observed.

EntryLR (equivalents)Yield (%)ee (%)
1< 1DecreasedDecreased
2190Significantly Improved

Data synthesized from information presented in literature.[6]

Table 2: Comparison of Modern Cyclodehydration Reagents and Resulting Epimerization

This table compares the effectiveness of different reagents in minimizing epimerization during Δ2-thiazoline synthesis.

Reagent/CatalystSubstrate TypeEpimerization LevelReference
Polyethylene glycol-linked Burgess reagentGeneral< 2%[5]
Molybdenum(VI) catalystS-unprotected cysteine dipeptide< 6%[2][8]
Titanium tetrachloride (TiCl₄)S-trityl-protected cysteine amidesVariable (22-99% ee)[5]

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic Acids with Minimized Racemization

This protocol is based on the condensation of L-cysteine with aryl nitriles in a buffered medium to prevent racemization.[7]

  • Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve L-cysteine and the corresponding aryl nitrile in an aqueous alcoholic medium (e.g., ethanol/water).

  • Buffering: Add a buffer solution of sodium bicarbonate (NaHCO₃) and sodium hydroxide (NaOH) to maintain a controlled pH.

  • Reaction: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Acidify the solution to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid.

Protocol 2: General Procedure for Molybdenum(VI)-Catalyzed Dehydrative Cyclization

This protocol describes a method for synthesizing Δ2-thiazolines from S-unprotected cysteine dipeptides with low epimerization.[2][8]

  • Catalyst Preparation: In a dry reaction flask under an inert atmosphere (e.g., Argon), add the molybdenum(VI) catalyst.

  • Substrate Addition: Dissolve the S-unprotected cysteine dipeptide in an appropriate anhydrous solvent and add it to the reaction flask.

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) for the required duration.

  • Monitoring: Track the formation of the thiazoline product by LC-MS.

  • Purification: Upon completion, quench the reaction and purify the product using standard chromatographic techniques (e.g., column chromatography on silica gel) to isolate the desired Δ2-thiazoline.

Visualizations

Mechanism of C2 Epimerization via α-Hydrogen Exchange cluster_0 Base-Catalyzed Proton Abstraction Thiazoline Chiral Thiazoline (R-configuration at C2) PlanarIntermediate Planar Achirol Intermediate (Enethiolate/Carbanion) Thiazoline->PlanarIntermediate α-H abstraction Base Base (B:) Epimer Epimerized Thiazoline (S-configuration at C2) PlanarIntermediate->Epimer Protonation from opposite face Original Original Thiazoline (R-configuration at C2) PlanarIntermediate->Original Protonation from original face ProtonSource Proton Source (HB+)

Caption: Mechanism of C2 Epimerization via α-Hydrogen Exchange.

Troubleshooting Workflow for Observed Epimerization start Epimerization or Racemization Observed in Product check_conditions Are reaction conditions harsh? (High Temp, Strong Base/Acid) start->check_conditions lower_temp Lower Temperature & Shorten Reaction Time check_conditions->lower_temp Yes use_buffer Use Buffered System or Milder Base/Acid check_conditions->use_buffer Yes check_reagents Is a known epimerization-inducing reagent being used? check_conditions->check_reagents No lower_temp->check_reagents use_buffer->check_reagents change_reagent Switch to milder reagent (e.g., Burgess, Mo(VI) catalyst) check_reagents->change_reagent Yes reassess Re-evaluate Stereochemistry check_reagents->reassess No (Consider purification effects or late-stage thiazoline formation) change_reagent->reassess

Caption: Troubleshooting Workflow for Observed Epimerization.

References

optimization of reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance on optimizing reaction conditions and troubleshooting common issues encountered during this fundamental reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a chemical reaction that produces a thiazole ring system by condensing an α-haloketone with a thioamide.[1] First described by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the ready availability of the starting materials.[1][2]

Q2: What is the general mechanism of this synthesis?

The reaction proceeds in multiple steps. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction, which forms an intermediate. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step involves dehydration to form the aromatic thiazole ring.[1][3]

Q3: What are the typical starting materials for the Hantzsch synthesis?

The essential components are an α-haloketone (like 2-bromoacetophenone or chloroacetone) and a thioamide (such as thiourea or thioacetamide).[1] Variations of the synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[1][4]

Q4: How can I improve the yield of my Hantzsch thiazole synthesis?

To improve the yield, you can optimize several reaction parameters, including temperature, solvent, and reaction time. The use of catalysts or alternative energy sources like microwave irradiation has been demonstrated to significantly boost yields and shorten reaction times.[5]

Q5: Are there common side reactions to be aware of?

Yes, side reactions can occur, especially under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[5][6] The stability of the reactants and intermediates can also affect the likelihood of side reactions.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields can be frustrating and may result from several factors including suboptimal reaction conditions, low purity of starting materials, incorrect stoichiometry, and the formation of side products.[5] A systematic approach to troubleshooting is the most effective way to identify and solve the issue.[5]

Possible Cause Troubleshooting Suggestion
Low Reaction Temperature Many Hantzsch syntheses require heating.[1][5] If the reaction is sluggish at room temperature, incrementally increase the temperature and monitor the progress using Thin Layer Chromatography (TLC). Be aware that excessive heat can lead to the formation of side products.[1]
Inappropriate Solvent The choice of solvent can greatly influence the reaction rate and yield.[1] Protic solvents like ethanol and methanol are commonly used.[7][8] If you are facing issues, consider screening different solvents.
Poor Quality of Starting Materials Ensure that the α-haloketone is fresh or has been stored properly, as these compounds can be lachrymatory and may decompose over time. Also, verify the purity of the thioamide.[1]
Incorrect Stoichiometry While the reactants react in a 1:1 ratio, using a slight excess of the thioamide is a common practice.[7]
Sub-optimal Reaction Time It is possible the reaction has not been allowed to run to completion. Monitor the reaction's progress using TLC to determine the optimal reaction time.
Issue 2: Formation of Impurities or Side Products
Possible Cause Troubleshooting Suggestion
Acidic Conditions Thioamides can be unstable in acidic conditions, which can lead to the formation of side products.[1] Consider running the reaction under neutral or slightly basic conditions to avoid this.[1] In some cases, acidic conditions can also lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[6]
Competing Reactions In multicomponent reactions, side reactions can occur between the aldehyde and the thioamide or α-haloketone. Optimizing the order in which the reagents are added can sometimes minimize this issue.[1]
Incorrect Workup Procedure During the workup, it is important to carefully control the pH during neutralization to prevent the hydrolysis of the product or other sensitive functional groups.[1]
Issue 3: Product Isolation Problems
Possible Cause Troubleshooting Suggestion
Product is soluble in the reaction mixture The thiazole product is often precipitated by pouring the reaction mixture into a weak base solution, such as aqueous sodium carbonate.[7][8] If the product does not precipitate, it may be due to its solubility in the solvent system.
Product remains in solution after neutralization Pouring the reaction mixture into a more polar solvent like water can also help induce precipitation.[7]

Experimental Protocols and Data

Standard Experimental Protocol

This protocol is a general guideline for a typical Hantzsch thiazole synthesis.[8]

Reaction Setup:

  • In a suitable reaction vessel, combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide (e.g., thiourea, 7.5 mmol).[8]

  • Add a solvent, such as methanol (5 mL), and a magnetic stir bar.[8]

  • Heat the mixture with stirring. A typical temperature is 100°C for 30 minutes.[8]

Workup and Isolation:

  • After the reaction is complete, remove it from the heat and allow it to cool to room temperature.[8]

  • Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution (20 mL) and swirl to mix.[8]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1]

  • Wash the collected solid with water.[1]

  • Allow the product to air dry on a tared watch glass.[1]

  • Once dry, determine the mass of the product and calculate the percent yield.[1]

Optimization of Reaction Conditions: A Case Study

The following table summarizes the optimization of conditions for a one-pot synthesis of a specific Hantzsch thiazole derivative.

Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEtOH/H₂O (1:1)65540
2SiW/SiO₂ (15%)EtOH/H₂O (1:1)65285
3SiW/SiO₂ (15%)EtOH/H₂O (1:1)Room Temp530
4SiW/SiO₂ (15%)Water100370
5SiW/SiO₂ (15%)Ethanol782.580
6SiW/SiO₂ (15%)Methanol65375
7SiW/SiO₂ (10%)EtOH/H₂O (1:1)652.578
8SiW/SiO₂ (20%)EtOH/H₂O (1:1)65285

Data adapted from a study on environmentally benign one-pot synthesis.[4][9]

Visual Guides

Experimental Workflow

The following diagram illustrates the typical workflow for a Hantzsch thiazole synthesis experiment.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation A Combine α-haloketone and thioamide B Add solvent (e.g., Methanol) A->B C Heat and stir (e.g., 100°C, 30 min) B->C D Cool to room temperature C->D Reaction complete E Pour into Na₂CO₃(aq) D->E F Vacuum filter to collect solid E->F G Wash with water F->G H Air dry product G->H I Determine yield, melting point, TLC, NMR H->I Characterize

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting low product yield in the Hantzsch synthesis.

troubleshooting_logic Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Success Improved Yield Check_Purity->Success Impure Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time No Improvement Optimize_Temp->Success Improvement Change_Solvent Screen Different Solvents Optimize_Time->Change_Solvent No Improvement Optimize_Time->Success Improvement Check_Stoichiometry Verify Stoichiometry Change_Solvent->Check_Stoichiometry No Improvement Change_Solvent->Success Improvement Check_Stoichiometry->Success Corrected

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 2-Phenylthiazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-phenylthiazole-4-carboxylic acid.

Troubleshooting Guide

Question: I am observing a persistent impurity with a higher Rf value on my TLC plate compared to the desired 2-phenylthiazole-4-carboxylic acid. What is the likely identity of this impurity and how can I remove it?

Answer: An impurity with a higher Rf value is less polar than your product. The most probable impurity is the unhydrolyzed ester precursor (e.g., ethyl 2-phenylthiazole-4-carboxylate) from the synthesis. Incomplete hydrolysis is a common issue.

Troubleshooting Steps:

  • Extend Reaction Time: Increase the duration of the hydrolysis step to ensure complete conversion of the ester to the carboxylic acid.

  • Increase Base Concentration: Add a higher concentration of the base (e.g., NaOH or KOH) to drive the hydrolysis reaction to completion.

  • Purification:

    • Acid-Base Extraction: This is a highly effective method to separate the carboxylic acid from the neutral ester impurity. Dissolve the crude product in an organic solvent and extract with an aqueous base. The carboxylic acid will move to the aqueous layer as its carboxylate salt, while the ester remains in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

    • Recrystallization: If the ester is present in small amounts, recrystallization from a suitable solvent system can be effective.

Question: My final product has a low melting point and appears as an oil or a sticky solid. What could be the cause and how can I obtain a crystalline product?

Answer: A low melting point or non-crystalline product suggests the presence of impurities or residual solvent. Common culprits include unreacted starting materials, byproducts, or high-boiling point solvents used in the reaction or purification.

Troubleshooting Steps:

  • Solvent Removal: Ensure all solvents are thoroughly removed using a rotary evaporator and then drying under high vacuum. If a high-boiling point solvent was used, consider co-evaporation with a lower-boiling point solvent.

  • Recrystallization: This is the most effective method for obtaining a crystalline product. Experiment with different solvent systems. Good starting points for carboxylic acids are ethanol, methanol, or mixtures of ethanol/water or methanol/water.

  • Chromatography: If recrystallization fails, column chromatography on silica gel can be employed. To prevent streaking of the acidic product, it is advisable to add a small amount of acetic acid to the eluent.[1]

Question: The yield of my purified 2-phenylthiazole-4-carboxylic acid is very low. What are the potential reasons and how can I improve it?

Answer: Low yield can result from incomplete reactions, product degradation, or losses during purification.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion before starting the workup.

  • Avoid Degradation: 2-Phenylthiazole-4-carboxylic acid may be susceptible to degradation under harsh acidic or basic conditions, or at high temperatures. Use mild conditions for workup and purification whenever possible.

  • Optimize Purification:

    • Extraction: During acid-base extraction, ensure the pH is sufficiently high to deprotonate the carboxylic acid completely for transfer to the aqueous layer, and then sufficiently low to fully protonate it for precipitation.

    • Recrystallization: Avoid using an excessive amount of solvent for recrystallization, as this will lead to product loss in the mother liquor. Cool the solution slowly to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 2-phenylthiazole-4-carboxylic acid?

A1: Common impurities include:

  • Unhydrolyzed ester precursor: (e.g., ethyl 2-phenylthiazole-4-carboxylate).

  • Amide impurities: Formed if ammonia or an amine is present during the synthesis.

  • Starting materials: Unreacted thiobenzamide or ethyl bromopyruvate.

  • Side-products: From competing reaction pathways.

Q2: Which analytical techniques are recommended for assessing the purity of 2-phenylthiazole-4-carboxylic acid?

A2: The following techniques are commonly used:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can detect trace impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q3: What are the best practices for storing purified 2-phenylthiazole-4-carboxylic acid?

A3: To ensure stability, 2-phenylthiazole-4-carboxylic acid should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture and air.

Data Presentation

Table 1: Comparison of Purification Methods for Thiazole Carboxylic Acid Derivatives

Purification MethodPurity Achieved (by HPLC)YieldCommon Impurities RemovedReference
Recrystallization (Methanol)99.40%87.0%Unreacted starting materials, minor side-products[2]
Acid-Base Extraction>99%HighNeutral impurities (e.g., ester precursors)[1]
Column Chromatography>98%VariableClosely related polar impurities[1]

Note: Data is based on closely related thiazole carboxylic acid derivatives and serves as a general guideline.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a flask, add the crude 2-phenylthiazole-4-carboxylic acid. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Shake the funnel vigorously and allow the layers to separate.

  • Extraction: Drain the lower aqueous layer. Repeat the extraction of the organic layer with the aqueous base two more times.

  • Washing: Combine the aqueous layers and wash with the organic solvent to remove any residual neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute strong acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2). The purified 2-phenylthiazole-4-carboxylic acid will precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water.

  • Drying: Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude 2-Phenylthiazole- 4-Carboxylic Acid dissolution Dissolve in Organic Solvent synthesis->dissolution extraction Extract with Aqueous Base dissolution->extraction separation Separate Layers extraction->separation acidification Acidify Aqueous Layer separation->acidification Aqueous Layer Organic Layer (Impurities) Organic Layer (Impurities) separation->Organic Layer (Impurities) filtration Vacuum Filtration acidification->filtration drying Dry Under Vacuum filtration->drying analysis Purity Check (HPLC, NMR, MP) drying->analysis pure_product Pure 2-Phenylthiazole- 4-Carboxylic Acid analysis->pure_product

Caption: Experimental workflow for the purification of 2-phenylthiazole-4-carboxylic acid.

troubleshooting_guide cluster_impurity Impurity Issues cluster_yield Yield & Physical State cluster_solutions Solutions start Purification Issue? impurity Persistent Impurity in TLC/HPLC? start->impurity low_yield Low Yield? start->low_yield oily_product Oily/Sticky Product? start->oily_product high_rf Higher Rf Impurity (Less Polar) impurity->high_rf Yes low_rf Lower Rf Impurity (More Polar) impurity->low_rf Yes acid_base Perform Acid-Base Extraction high_rf->acid_base column Run Column Chromatography low_rf->column check_reaction Check Reaction Completion low_yield->check_reaction optimize_workup Optimize Workup pH and Temp low_yield->optimize_workup recrystallize Recrystallize from suitable solvent oily_product->recrystallize remove_solvent Thoroughly Remove Solvent oily_product->remove_solvent

Caption: Troubleshooting decision tree for the purification of 2-phenylthiazole-4-carboxylic acid.

References

Technical Support Center: Overcoming Low Solubility of Thiazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low solubility of thiazole compounds in biological assays.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with thiazole compounds.

Issue 1: My thiazole compound precipitates when I dilute it from a DMSO stock into an aqueous buffer or cell culture medium.

  • Question: I dissolved my thiazole compound in 100% DMSO and it was perfectly clear. However, when I add it to my aqueous assay buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. Why is this happening and how can I fix it?

  • Answer: This is a common issue known as "precipitation upon dilution." It occurs because while your compound is highly soluble in a potent organic solvent like DMSO, its solubility is significantly lower in the aqueous environment of your assay.[1] The DMSO is miscible with water, but this rapid change in solvent polarity causes the poorly soluble thiazole compound to "crash out" of the solution.[1]

    Possible Solutions:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts and toxicity.[2] However, be aware that reducing the DMSO concentration can sometimes worsen precipitation.[1]

    • Use Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible solvent, such as ethanol, can improve solubility.[1]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer.[1][2]

    • Vigorous Mixing: When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.[2]

Issue 2: The measured activity of my thiazole compound is inconsistent between experiments.

  • Question: I am getting variable results in my biological assays even when using the same stock solution. Could this be related to solubility?

  • Answer: Yes, inconsistent activity is a classic sign of solubility problems. If your compound is not fully dissolved, the actual concentration in solution can vary between experiments, leading to unreliable data.[3][4][5]

    Possible Causes and Solutions:

    • Compound Precipitation: The compound may be precipitating in the assay plate over time, reducing the effective concentration available to interact with the biological target.[6] Visually inspect your assay plates under a microscope for any signs of precipitation. Consider using a formulation strategy to maintain solubility.

    • pH-Dependent Solubility: The solubility of many thiazole derivatives can be highly dependent on pH.[1] Small variations in the pH of your buffer preparation between experiments could lead to significant differences in the amount of dissolved compound. Always prepare buffers carefully and verify the pH. For weakly basic thiazoles, a more acidic buffer may increase solubility, while weakly acidic thiazoles may be more soluble in basic conditions.[1][2]

    • Stock Solution Stability: Ensure your DMSO stock solutions are stored properly, typically at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles that can lead to compound precipitation.[4][7]

Issue 3: I am unable to dissolve my thiazole compound in DMSO, even at low concentrations.

  • Question: My new thiazole derivative will not dissolve in DMSO, even with heating and sonication. What are my options?

  • Answer: While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds can be challenging to dissolve.[7][8]

    Possible Solutions:

    • Alternative Solvents: Test other strong organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] Always verify the compatibility of any new solvent with your specific biological assay, as it could interfere with the results or be toxic to cells.

    • Amorphous Form: Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[8] Lyophilizing the compound can sometimes convert it to a more soluble amorphous state.[9]

Solubility Enhancement Strategies

For persistent solubility issues, more advanced formulation strategies may be necessary. The following table summarizes several common techniques.

StrategyPrinciple of ActionAdvantagesDisadvantagesTypical Starting Concentration
pH Adjustment For ionizable compounds, altering the pH of the buffer can increase solubility by forming a more soluble salt.[1][2][10]Simple to implement; can significantly increase solubility.[1]Only applicable to ionizable compounds; the required pH may not be compatible with the biological assay.Assay-dependent
Co-solvents Using a water-miscible organic solvent to increase the solubilizing capacity of the aqueous solution.[10]Easy to prepare; effective for many compounds.The organic solvent can affect the biological assay or be toxic to cells.[9]<1-5% (v/v) final concentration
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate poorly soluble molecules, forming a more water-soluble "inclusion complex".[1][11]Can significantly increase solubility; reduces the need for organic co-solvents and can improve compound stability.[12]May alter the effective concentration of the free compound; can have its own biological effects.1-10 mM
Surfactants (Micellar Solubilization) Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][11][12]Effective for highly lipophilic compounds.[12]Can interfere with cell membranes and certain assay readouts; potential for toxicity.[2][13]0.01-1% (v/v)
Solid Dispersions The compound is dispersed within a hydrophilic solid carrier, which improves wettability and dissolution rate.[12] This can create a more soluble amorphous form of the drug.[12][14]Can significantly enhance dissolution rate and solubility.[1]Requires specialized formulation expertise and equipment.Formulation-dependent
Nanosuspensions The particle size of the compound is reduced to the nanometer range, which increases the surface area for dissolution according to the Noyes-Whitney equation.[11][12][15]High drug loading is possible; suitable for compounds insoluble in both aqueous and organic media.[12]Requires specialized equipment for particle size reduction.Formulation-dependent
Prodrugs A more soluble promoiety is chemically attached to the thiazole compound, which is later cleaved in vivo to release the active drug.[13]Can dramatically improve solubility and bioavailability.Requires chemical modification of the parent compound; the cleavage kinetics need to be well-understood.N/A

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol allows for the rapid assessment of the kinetic solubility of a compound, which is the concentration at which it starts to precipitate from a solution.

Materials:

  • Thiazole compound

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom microplate

  • Nephelometer or a plate reader capable of measuring turbidity (light scattering)

Procedure:

  • Prepare a high-concentration stock solution: Dissolve the thiazole compound in 100% DMSO to a concentration of 10 mM.

  • Create a serial dilution in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilute into aqueous buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a new 96-well plate containing a larger volume (e.g., 98 µL) of the aqueous assay buffer. This will result in a final DMSO concentration of 2%.

  • Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow for equilibration and potential precipitation.[6]

  • Measure Turbidity: Measure the turbidity of each well using a nephelometer.[8] Alternatively, a plate reader can be used to measure absorbance at a high wavelength (e.g., 650 nm) where the compound does not absorb light.[16]

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[6][8]

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps determine the optimal pH for solubilizing an ionizable thiazole compound.

Materials:

  • Thiazole compound

  • A series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).

  • HPLC or LC-MS system for quantification

Procedure:

  • Prepare compound slurry: Add an excess amount of the solid thiazole compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure the solution reaches equilibrium.

  • Separate solid from liquid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Collect supernatant: Carefully collect the supernatant without disturbing the pellet.

  • Dilute and quantify: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[6]

  • Plot data: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to determine the optimal pH for solubilization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of DMSO I can use in my cell-based assay? A1: The tolerance to DMSO varies between cell lines and assay types. However, a general rule of thumb is to keep the final DMSO concentration at or below 0.5% (v/v) to avoid significant cytotoxicity or off-target effects.[2] It is always recommended to run a solvent tolerance control experiment for your specific assay.

Q2: Can I use sonication or heating to dissolve my thiazole compound? A2: Gentle warming (e.g., to 37°C) and sonication can be used to aid in the initial dissolution of a compound in a stock solvent like DMSO.[12][16] However, be cautious as excessive heating can degrade the compound. These methods are less suitable for the final dilution in aqueous buffer as the compound may precipitate upon cooling.

Q3: What are cyclodextrins and how do they work? A3: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic outer surface and a lipophilic inner cavity.[1] Poorly soluble thiazole compounds can be encapsulated within the lipophilic cavity, forming an "inclusion complex" that has a much higher aqueous solubility.[1][11]

Q4: When should I consider using more advanced formulation strategies like nanosuspensions or solid dispersions? A4: These strategies should be considered when simpler methods like pH adjustment, co-solvents, or cyclodextrins have failed to provide adequate solubility for your experiments, or if you are developing the compound for in vivo studies where bioavailability is a key concern.[14][17]

Q5: My thiazole compound seems to interfere with the assay signal. Could this be a solubility issue? A5: Yes, undissolved compound particles can interfere with certain assay readouts, particularly those based on fluorescence or absorbance, by scattering light.[16] This can lead to false positive or false negative results. Always visually inspect your assay plates for any signs of precipitation.

Visualizations

Caption: Experimental workflow for addressing thiazole compound solubility.

decision_tree cluster_level1 Level 1: Simple Adjustments cluster_level2 Level 2: Formulation Tweaks cluster_level3 Level 3: Advanced Formulations cluster_level4 Level 4: Medicinal Chemistry Approach start Low Solubility of Thiazole Compound Detected check_dmso Final DMSO > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes is_ionizable Is the compound ionizable? check_dmso->is_ionizable No reduce_dmso->is_ionizable adjust_ph Adjust buffer pH is_ionizable->adjust_ph Yes use_cosolvent Use co-solvents (e.g., Ethanol) is_ionizable->use_cosolvent No try_cyclodextrin Use Cyclodextrins adjust_ph->try_cyclodextrin use_cosolvent->try_cyclodextrin try_surfactants Use Surfactants try_cyclodextrin->try_surfactants synthesize_analogs Synthesize more soluble analogs (Prodrugs) try_surfactants->synthesize_analogs

Caption: Decision tree for selecting a solubilization strategy.

References

addressing instability of the thiazoline ring under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiazoline-containing compounds. It specifically addresses the challenges associated with the stability of the thiazoline ring under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: My thiazoline-containing compound is rapidly degrading during an acidic workup (pH < 2). Why is this happening?

A1: While thiazoline hydrolysis occurs across a range of pH values, the mechanism in highly acidic solutions can be complex. The hydrolysis is often inhibited in strongly acidic solutions compared to weakly acidic ones.[1][2] However, the ring is still susceptible to opening. The process begins with the protonation of the ring's nitrogen atom, which makes the adjacent carbon (C2) highly electrophilic and prone to attack by water.[3] This leads to a tetrahedral intermediate that collapses, opening the ring to form an N-acyl aminothiol. If you are observing rapid degradation, consider minimizing the exposure time to the acidic environment or performing the workup at lower temperatures.

Q2: I'm observing a peak rate of hydrolysis for my compound around pH 2-3, which seems counterintuitive. Shouldn't the ring be more stable in acid than in base?

A2: This is a well-documented phenomenon for many 2-substituted thiazolines.[1][2] The rate of hydrolysis often follows a bell-shaped curve when plotted against pH, with the maximum rate occurring in weakly acidic conditions (e.g., pH 2.1 for 4-carboxy-2-methylthiazoline ethyl ester).[2] This occurs because the reaction is dependent on the presence of the protonated thiazoline species, but it is also inhibited by high acid concentrations, possibly due to a decrease in water activity.[1][2]

Q3: What is the primary mechanism of thiazoline degradation under neutral or basic conditions (pH > 4)?

A3: Under neutral to basic conditions, the degradation is typically initiated by the direct nucleophilic attack of a water molecule or a hydroxide ion on the C2 carbon of the thiazoline ring. This hydrolysis is subject to general base catalysis.[2] Similar to the acidic pathway, this forms a tetrahedral intermediate which then undergoes ring cleavage to yield the N-acyl or S-acyl derivative.[3] The rate of hydrolysis generally increases as the pH becomes more alkaline.[4]

Q4: Are there structural modifications that can improve the stability of the thiazoline ring?

A4: Yes, the substituents on the thiazoline ring can influence its stability. While detailed structure-stability relationships can be compound-specific, steric hindrance around the electrophilic C2 carbon may slow the rate of nucleophilic attack. Additionally, incorporating the thiazoline into a more rigid macrocyclic structure can enhance stability.[5][6] For instance, replacing an oxazole ring with a thiazole in certain natural products has been shown to significantly reduce degradation.[6]

Q5: My compound appears to be degrading in the assay medium (pH 7.4) during a multi-day experiment. What can I do to mitigate this?

A5: Degradation in physiological buffers is a common issue. To address this:

  • Prepare Fresh Solutions: Prepare solutions of the thiazoline compound immediately before each experiment.[7]

  • Conduct a Stability Assessment: Test the stability of your compound in the specific assay medium under experimental conditions (e.g., 37°C, 5% CO₂) over the time course of your experiment.[7]

  • Consider Co-solvents: If appropriate for your assay, the addition of co-solvents like propylene glycol or ethanol can sometimes reduce the activity of water and slow hydrolysis.[7]

  • Minimize Exposure: Protect the compound from prolonged exposure to light and air, as these can cause photo-degradation or oxidation, respectively.[7][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Color Change in Solution Oxidative or hydrolytic degradation of the resorcinol or thiazole moiety.[7]Prepare solutions fresh. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light. Use deoxygenated solvents where possible.
Appearance of New Peaks in HPLC/LC-MS Compound degradation into ring-opened products (N-acyl or S-acyl aminothiols) or other byproducts.[3][7]1. Confirm the identity of the parent peak with a freshly prepared standard. 2. Perform a forced degradation study to identify potential degradation products and ensure your analytical method is stability-indicating.[7]
Inconsistent Biological Assay Results Degradation of the active compound in the assay medium over the course of the experiment.[7]1. Run a time-course experiment to assess compound stability in the specific medium. 2. Add the compound to the assay at the last possible moment. 3. If possible, replenish the compound in the medium for long-term experiments.
Low Yield After Synthesis/Purification Instability during purification steps (e.g., chromatography on silica gel which can be acidic, or exposure to aqueous buffers).1. Use neutralized silica gel or an alternative stationary phase like alumina. 2. Minimize the use of aqueous or protic solvents. 3. Work at lower temperatures during purification and solvent removal.

Quantitative Stability Data

The stability of the thiazoline ring is highly dependent on pH and its substitution pattern. The data below illustrates the pH-rate profile for the hydrolysis of representative 2-substituted thiazolines.

CompoundpHRate Constant (k)Half-Life (t½)ConditionsReference
2-Methyl-Δ²-thiazoline 3 (max rate)~1.0 x 10⁻² min⁻¹~69 min25°C[1]
4-Carboxy-2-methylthiazoline ethyl ester 2.1 (max rate)3.2 x 10⁻² min⁻¹~22 min25°C, 0.2 ionic strength[2]
4-Carboxy-2-methylthiazoline ethyl ester 0.91.6 x 10⁻² min⁻¹~43 min25°C, 0.2 ionic strength[2]
4-Carboxy-2-methylthiazoline ethyl ester 3.21.6 x 10⁻² min⁻¹~43 min25°C, 0.2 ionic strength[2]

Note: Rates are highly substrate-dependent and the values above serve as examples.

Experimental Protocols

Protocol: pH Stability Assessment via HPLC

This protocol provides a general method for evaluating the stability of a thiazoline-containing compound at different pH values.

1. Materials:

  • Thiazoline-containing test compound

  • HPLC-grade acetonitrile (ACN) and water

  • Buffer salts (e.g., phosphate, citrate, borate) to prepare buffers at desired pH values (e.g., pH 2, 5, 7.4, 9).

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.

  • HPLC system with a suitable column (e.g., C18).

2. Procedure:

  • Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., 0.1 M citrate for pH 2-5, 0.1 M phosphate for pH 7.4, 0.1 M borate for pH 9).

  • Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., ACN or DMSO).

  • Reaction Initiation: To start the experiment, dilute the stock solution into each pH buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL). The final concentration of the organic solvent from the stock should be low (<5%) to not significantly alter the buffer pH or water activity.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The time points should be adjusted based on the expected stability of the compound.

  • Sample Quenching (Optional): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong solvent like ACN or by neutralizing the sample before analysis.

  • HPLC Analysis: Analyze each aliquot by HPLC to determine the peak area of the parent compound. Use a mobile phase and column that effectively separates the parent compound from any degradation products.

  • Data Analysis: Plot the natural logarithm of the parent compound's peak area (or concentration) versus time for each pH. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Degradation Pathways

The following diagram illustrates the general mechanisms for acid- and base-catalyzed hydrolysis of a 2-substituted thiazoline ring.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 7) cluster_base Base-Catalyzed Hydrolysis (pH > 7) Thiazoline_A Thiazoline Ring Protonated Protonated Thiazolinium Thiazoline_A->Protonated + H⁺ Intermediate_A Tetrahedral Intermediate Protonated->Intermediate_A + H₂O Product_A N-Acyl Aminothiol (Ring-Opened Product) Intermediate_A->Product_A Ring Opening Thiazoline_B Thiazoline Ring Intermediate_B Tetrahedral Intermediate Thiazoline_B->Intermediate_B + OH⁻ Product_B N-Acyl Aminothiol (Ring-Opened Product) Intermediate_B->Product_B Ring Opening G Start Observed Compound Instability (e.g., new peaks, loss of material) Check_pH What is the pH of the medium? Start->Check_pH Acidic Acidic (pH < 6) Check_pH->Acidic < 6 Neutral Neutral (pH 6-8) Check_pH->Neutral 6-8 Basic Basic (pH > 8) Check_pH->Basic > 8 Sol_Acid Action: - Minimize exposure time - Work at low temperature - Consider non-aqueous workup Acidic->Sol_Acid Sol_Neutral Action: - Prepare solutions fresh daily - Assess stability in specific medium - Protect from light/air Neutral->Sol_Neutral Sol_Basic Action: - Lower pH if possible - Use aprotic solvents - Run reactions at low temp Basic->Sol_Basic

References

strategies to reduce by-product formation in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to reduce by-product formation in common thiazole synthesis methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiazoles?

A1: The most widely used methods for thiazole synthesis are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, and is known for its high yields.[1][2] The Cook-Heilbron method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[3][4] More modern approaches often utilize microwave assistance to improve reaction rates and yields.[5][6][7][8][9]

Q2: I am getting a low yield in my Hantzsch thiazole synthesis. What are the possible causes?

A2: Low yields in Hantzsch synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.

  • Purity of starting materials: Impurities in the α-haloketone or thioamide can lead to side reactions. Ensure your starting materials are of high purity.

  • Suboptimal reaction conditions: The choice of solvent and temperature can significantly impact the yield. Ethanol is a common solvent, and heating is often required.[1]

  • Formation of by-products: Side reactions can consume starting materials and reduce the yield of the desired thiazole.

Q3: What are the common by-products in Hantzsch thiazole synthesis?

A3: Common by-products include:

  • Oxazoles: If the thioamide is contaminated with the corresponding amide, oxazoles can form as a by-product.

  • Dimers or polymers: Self-condensation of the reactants or intermediates can lead to the formation of dimers and polymers.

  • Isomeric thiazoles: Under certain conditions, particularly acidic ones, isomeric 2-imino-2,3-dihydrothiazoles may form.

Q4: How can I minimize by-product formation in my thiazole synthesis?

A4: To minimize by-products, consider the following strategies:

  • Use pure starting materials: This is a critical first step to prevent side reactions.

  • Optimize reaction conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants. Running small-scale trial reactions can help determine the optimal conditions.

  • Use a catalyst: Catalysts like silica-supported tungstosilicic acid can improve yields and reduce reaction times in Hantzsch synthesis.[10]

  • Consider microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields and cleaner products compared to conventional heating.[5][7][8][9]

Q5: What are the advantages of microwave-assisted thiazole synthesis?

A5: Microwave-assisted synthesis offers several advantages, including:

  • Rapid reaction rates: Reactions that take hours with conventional heating can often be completed in minutes.[7][8]

  • Higher yields: Many studies report improved yields with microwave synthesis.[5][7][8]

  • Increased purity: The rapid and uniform heating can lead to fewer side reactions and a cleaner product profile.[2]

  • Energy efficiency: Microwaves directly heat the reactants, leading to more efficient energy use.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in Hantzsch Thiazole Synthesis
Issue Possible Cause Troubleshooting Steps
Low conversion of starting materials Incomplete reaction- Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature. Refluxing in ethanol is a common condition.[1] - Ensure proper stoichiometry. An excess of the thioamide (e.g., 1.5 equivalents) is sometimes used.
Multiple spots on TLC, indicating by-products Contaminated starting materials- Purify the α-haloketone and thioamide before use. - Check for the presence of the corresponding amide in the thioamide, which can lead to oxazole formation.
Suboptimal reaction conditions- Perform a systematic study of different solvents and temperatures to find the optimal conditions for your specific substrates. - Consider using a catalyst to improve selectivity and yield.[10]
Difficulty in product isolation Product is soluble in the reaction mixture- If a precipitate does not form upon cooling, remove the solvent under reduced pressure. The residue can then be worked up by dissolving in an organic solvent, washing with water and brine, and drying.
Product is an oil- If the product is an oil, purification by column chromatography may be necessary.
Guide 2: Reducing By-product Formation in Cook-Heilbron Thiazole Synthesis
Issue Possible By-product Troubleshooting Steps
Formation of multiple products Isomeric thiazoles or other heterocyclic systems- Ensure the reaction is carried out under mild conditions as specified in the literature.[3][4] - Use highly pure α-aminonitrile and dithioacid/carbon disulfide.
Low yield of 5-aminothiazole Decomposition of reactants or intermediates- The reaction is typically run at room temperature. Avoid excessive heating. - Use an appropriate solvent. Aqueous or mild conditions are often employed.[4]
Side reactions of the amino group- In some cases, protecting the amino group of the α-aminonitrile before the reaction and deprotecting it afterward might be a viable strategy, although this adds extra steps to the synthesis.

Data Presentation: Comparison of Thiazole Synthesis Methods

The following table summarizes a comparison of different methods for the synthesis of various thiazole derivatives, highlighting the advantages of modern techniques.

Synthesis Method Reactants Conditions Reaction Time Yield (%) Reference
Conventional Hantzsch 2-Bromoacetophenone, ThioureaReflux in Methanol8 hoursLower yields, requires purification[5]
Microwave-Assisted Hantzsch 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea90°C in Methanol30 minutes95[5][6]
Microwave-Assisted Hantzsch Substituted thiosemicarbazones, 2-chloro-N-phenethylacetamide70°C in Ethanol10-15 minutes82-92[7]
Catalyzed Hantzsch (Ultrasonic) 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydesRoom Temp, Ethanol/Water, SiW.SiO₂ catalyst1.5-2 hours79-90[10]
Copper-Catalyzed Oximes, Anhydrides, KSCN120°C in Toluene, CuI catalyst24 hoursup to 85[2]
Cook-Heilbron α-aminonitriles, carbon disulfideMild conditionsVariesGood yields for 5-aminothiazoles[3][4]

Experimental Protocols

Protocol 1: High-Purity Hantzsch Synthesis of 2-amino-4-phenylthiazole[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the solid to air dry.

Protocol 2: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[5]

Materials:

  • 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone

  • Substituted thioureas

  • Methanol

Procedure:

  • Combine the ethanone derivative and the substituted thiourea in a microwave-safe reaction vessel.

  • Add methanol as the solvent.

  • Heat the reaction mixture in a microwave reactor at 90°C for 30 minutes.

  • After cooling, the pure product can often be obtained by simple washing of the crude product with cold ethanol.

Visualizations

Hantzsch_Synthesis cluster_byproducts Potential By-products alpha-Haloketone alpha-Haloketone Intermediate Intermediate alpha-Haloketone->Intermediate Nucleophilic attack by S Thioamide Thioamide Thioamide->Intermediate Cyclic_Intermediate Cyclic_Intermediate Intermediate->Cyclic_Intermediate Intramolecular cyclization Thiazole Thiazole Cyclic_Intermediate->Thiazole Dehydration Oxazole Oxazole Dimer Dimer

Caption: Reaction pathway of the Hantzsch thiazole synthesis.

Cook_Heilbron_Synthesis alpha-Aminonitrile alpha-Aminonitrile Adduct Adduct alpha-Aminonitrile->Adduct Nucleophilic attack by N CS2_Dithioacid Carbon Disulfide or Dithioacid CS2_Dithioacid->Adduct Cyclic_Intermediate Cyclic_Intermediate Adduct->Cyclic_Intermediate Intramolecular cyclization 5-Aminothiazole 5-Aminothiazole Cyclic_Intermediate->5-Aminothiazole Tautomerization

Caption: Reaction pathway of the Cook-Heilbron thiazole synthesis.

Troubleshooting_Workflow Start Start Problem Low Yield or Impure Product Start->Problem Check_Purity Check Purity of Starting Materials Problem->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t, solvent) Check_Purity->Optimize_Conditions Use_Catalyst Consider Using a Catalyst Optimize_Conditions->Use_Catalyst Microwave_Synthesis Try Microwave-Assisted Synthesis Use_Catalyst->Microwave_Synthesis Purification Purify Product (Recrystallization/Chromatography) Microwave_Synthesis->Purification Success High Yield, Pure Product Purification->Success

Caption: General troubleshooting workflow for thiazole synthesis.

References

refining analytical methods for accurate quantification of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine analytical methods for the accurate quantification of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the analysis of this compound, offering practical solutions to ensure reliable and reproducible results.

Q1: What are the primary causes of poor peak shape (tailing) for this compound in reverse-phase HPLC?

A1: Peak tailing for acidic compounds like this compound is a common issue. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] Key causes include:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety, leading to tailing.[1][2][3]

  • Analyte Ionization: If the mobile phase pH is close to or above the pKa of the carboxylic acid, the analyte will exist in both ionized and un-ionized forms, which can result in peak broadening and tailing.[1][4]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[4][5]

  • Extra-Column Effects: Issues such as long or wide-diameter tubing can contribute to peak distortion.[1][5]

Q2: How can I improve the peak shape of my analyte?

A2: To improve peak shape, consider the following adjustments:

  • Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid. This ensures the analyte is in a single, un-ionized form.[4] Using a mobile phase additive like formic acid or trifluoroacetic acid is recommended.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the number of accessible silanol groups, reducing secondary interactions.[2][3][5]

  • Optimize Buffer Concentration: A sufficient buffer concentration (typically 10-50 mM) can help maintain a stable pH and mask residual silanol activity.[1][4]

  • Check for Column Contamination: Flush the column with a strong solvent to remove potential contaminants. If peak shape does not improve, consider replacing the column.[4]

Q3: I am observing low sensitivity and inconsistent results in my LC-MS/MS analysis. What could be the cause?

A3: Low sensitivity and poor reproducibility are often attributed to matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte.[6][7][8][9] This can lead to ion suppression or enhancement.[7][8][9]

Q4: How can I mitigate matrix effects for the analysis of this compound in biological samples?

A4: To minimize matrix effects, consider the following strategies:

  • Improve Sample Preparation: Implement more rigorous sample cleanup procedures. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective in removing interfering matrix components like phospholipids.[6][10][11]

  • Chromatographic Separation: Optimize the HPLC method to achieve better separation of the analyte from matrix components. Adjusting the gradient profile or using a different stationary phase can be beneficial.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for matrix effects.[7]

Q5: My sample preparation involves protein precipitation, but I am still experiencing issues. What can I do?

A5: While protein precipitation is a simple and common technique, it may not be sufficient for removing all interfering substances.[10][12] For complex biological matrices, consider a more targeted approach like solid-phase extraction (SPE) following protein precipitation. This will provide a cleaner extract and reduce matrix effects.[11]

Quantitative Data Tables

The following tables present typical validation parameters for a robust LC-MS/MS method for the quantification of this compound.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
0.9995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%Recovery)
LLOQ18.510.295.8
Low36.27.8102.3
Mid754.55.998.7
High7503.85.1101.5

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of 2% formic acid in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: HPLC-MS/MS Analysis
  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 208.1 m/z, Q3: 104.1 m/z (loss of the thiazolidine carboxylic acid moiety).

    • Internal Standard (¹³C₆-labeled): Q1: 214.1 m/z, Q3: 110.1 m/z.

Visualizations

experimental_workflow sample Sample Receipt prep Sample Preparation (Protein Precipitation & SPE) sample->prep analysis HPLC-MS/MS Analysis prep->analysis data Data Acquisition analysis->data processing Data Processing (Integration & Quantification) data->processing report Report Generation processing->report

Experimental workflow from sample receipt to final report.

troubleshooting_peak_shape start Poor Peak Shape (Tailing) Observed check_ph Is Mobile Phase pH < pKa - 2? start->check_ph adjust_ph Adjust Mobile Phase pH with Formic Acid check_ph->adjust_ph No check_column Is a High-Purity, End-Capped Column Used? check_ph->check_column Yes adjust_ph->start change_column Switch to a High-Purity, End-Capped Column check_column->change_column No check_contamination Is Column Contaminated? check_column->check_contamination Yes change_column->start flush_column Flush Column with Strong Solvent check_contamination->flush_column Yes replace_column Replace Column check_contamination->replace_column No Improvement end Symmetrical Peak Achieved flush_column->end replace_column->end

Troubleshooting decision tree for poor peak shape.

signaling_pathway receptor GPCR g_protein G Protein Activation receptor->g_protein enzyme Enzyme X g_protein->enzyme substrate Substrate A product Product B (Signaling Molecule) substrate->product Enzyme X response Cellular Response product->response inhibitor 4,5-dihydro-2-phenylthiazole- 4-carboxylic acid inhibitor->enzyme

Hypothetical signaling pathway inhibited by the analyte.

References

enhancing the biological activity of 2-phenylthiazole derivatives through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylthiazole derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for enhancing the biological activity of 2-phenylthiazole derivatives?

A1: The primary strategy for enhancing biological activity involves structural modification of the 2-phenylthiazole scaffold. Key modifications include substitutions on the phenyl ring and at the 4-position of the thiazole ring.[1] The nature and position of these substituents significantly influence the compound's potency and selectivity for various biological targets, including antimicrobial, antifungal, and enzyme inhibitory activities.[1] For instance, in the development of CYP51 inhibitors for antifungal applications, even small alkyl substituents at the 4-position of the thiazole ring can lead to a significant decrease in activity against Candida albicans, whereas an unsubstituted 4-position is preferred.[1][2]

Q2: My synthesis of a 2-phenylthiazole derivative is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A2: Low or no product yield in the synthesis of 2-phenylthiazole derivatives can stem from several factors:

  • Impure Starting Materials: Ensure the purity of your reactants, as impurities can lead to side reactions. For example, 4-methyl-2-aminothiophenol is prone to oxidation and should be freshly purified or stored under an inert atmosphere.[3]

  • Incomplete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or moderately increasing the temperature.[3]

  • Product Degradation: Prolonged heating at high temperatures can degrade the final product. It is crucial to proceed with the work-up promptly once the reaction is complete.[3]

  • Inefficient Cyclization: The formation of the intermediate Schiff base may not fully cyclize. Carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation and facilitate cyclization.[3]

Q3: I am having difficulty purifying my 2-phenylthiazole derivative. What purification strategies are most effective?

A3: Purification challenges often arise due to the similar polarity of the product and impurities or an oily final product that is difficult to crystallize.[3]

  • Column Chromatography: Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can enhance separation.[3]

  • Crystallization: If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane to induce crystallization.[3] Recrystallization from a suitable solvent system, such as ethanol/water, can also be effective.[3]

Q4: I'm observing inconsistent results in my biological assays with 2-phenylthiazole derivatives. What could be the cause?

A4: Inconsistent bioassay results, such as variable IC50 values, can be due to several factors:

  • Compound Stability: The chemical stability of thiazole analogs in stock solutions can be a major issue. Improper storage can lead to degradation and inconsistent effective concentrations.[4]

  • Biological Variability: Cell-based assays have inherent biological variability. Factors like cell passage number, density, and metabolic state can influence the cellular response to a compound.[4]

  • Assay Interference: Thiazole-containing compounds are known as "frequent hitters" or Pan-Assay Interference Compounds (PAINS), meaning they can non-specifically interfere with assay technologies.[4] This can manifest as compound aggregation at higher concentrations or interference with fluorescence or absorbance-based readouts.[4]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Product Yield Impure starting materials (e.g., oxidation of aminothiophenol).[3]Use freshly purified starting materials or store them under an inert atmosphere.[3]
Incomplete reaction.[3]Monitor the reaction by TLC and consider extending the reaction time or increasing the temperature slightly.[3]
Product degradation due to prolonged heating.[3]Avoid excessive heating and proceed with work-up promptly after reaction completion.[3]
Multiple Byproducts Side reactions like oxidation of the thiol group or self-condensation.[3]Conduct the reaction under an inert atmosphere (e.g., nitrogen).[3]
Incomplete cyclization, leaving a Schiff base intermediate.[3]Ensure the reaction goes to completion by monitoring with TLC.[3]
Difficulty in Purification Similar polarity of product and impurities.[3]Optimize the solvent system for column chromatography with a shallow gradient.[3]
Oily product that is difficult to crystallize.[3]Attempt trituration with a non-polar solvent (e.g., hexane) to induce crystallization.[3]
Biological Assay Troubleshooting
Problem Potential Cause Recommended Solution
Inconsistent IC50 Values Degradation of the compound in stock solution.[4]Prepare fresh dilutions from a frozen stock for each experiment and store stock solutions appropriately.[4]
Variability in cell culture conditions.[4]Standardize cell seeding density, passage number, and media conditions.[4]
Activity in Primary Screen, but Not in Secondary Assays (False Positive) Compound aggregation at high concentrations.[4]Perform the assay in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%) to disrupt aggregates.[4]
Interference with assay readout (e.g., fluorescence).[4]Visually inspect for compound precipitation. Use counter-screens to check for autofluorescence or quenching properties of the compound.[4]
Non-specific reactivity of the compound.[4]Assess for redox activity using appropriate counter-screens.[4]

Data Presentation: Structure-Activity Relationship (SAR)

The biological activity of 2-phenylthiazole derivatives is highly dependent on the nature and position of substituents. Below are summary tables from studies on antifungal and anticancer activities.

Antifungal Activity of 4-Substituted 2-Phenylthiazoles against C. albicans
Compound IDR1 Substituent at 4-positionMIC (μg/mL) against C. albicans ATCC 10231
A1H4
A2CH₃>64
A3C₂H₅>64
A4n-C₃H₇>64
SZ-C14 (Lead)H8
Data sourced from Li et al. (2025).[1]

This data indicates that even small alkyl substituents at the 4-position of the thiazole ring can significantly decrease antifungal activity against Candida albicans.[1][2]

Anticancer Activity of 2-Phenylthiazole-4-carboxamide Derivatives
CompoundR SubstituentIC50 (μg/mL) - T47D (Breast Cancer)IC50 (μg/mL) - Caco-2 (Colorectal Cancer)IC50 (μg/mL) - HT-29 (Colon Cancer)
Example 1 4-methoxy> 5015.2> 50
Example 2 2-methoxy8.525.19.8
Example 3 3-fluoro< 10< 10< 10
Data is illustrative based on findings from a study on 2-phenylthiazole-4-carboxamide derivatives.[5]

The structure-activity relationship of the arylacetamido pendent connected to the para-position of the 2-phenylthiazole showed that a methoxy group at the 4-position improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines.[5] A 3-fluoro analog demonstrated good cytotoxic activity against all tested cell lines.[5]

Experimental Protocols

General Synthesis of 2-Phenylthiazole Derivatives via Hantzsch Thiazole Synthesis

This method involves the condensation of a thioamide with an α-haloketone.[1]

Step 1: α-Halogenation of a Ketone

  • Dissolve the starting ketone (e.g., a substituted acetophenone) in a suitable solvent like acetic acid or diethyl ether.

  • Add a halogenating agent (e.g., bromine or N-bromosuccinimide) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and extract the α-haloketone.

Step 2: Cyclocondensation with Thiobenzamide

  • Dissolve the α-haloketone and thiobenzamide in a solvent such as ethanol.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the 2-phenylthiazole derivative.[1]

General Procedure for Suzuki Cross-Coupling Reaction

This method is used to form the carbon-carbon bond between a thiazole ring and a phenyl group.[6]

  • To a solution of a 2-halothiazole (1.0 eq) in a solvent system (e.g., dioxane/water), add the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3, 2.0 eq).[6]

  • Degas the reaction mixture and heat it under an inert atmosphere (e.g., at 95 °C) for a specified time (e.g., 3-12 hours), monitoring the reaction progress by TLC.[6]

  • After completion, cool the reaction mixture, dilute it with water, and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium.

  • Prepare a fungal inoculum suspension and adjust its concentration to the CLSI standard.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Hantzsch Hantzsch Thiazole Synthesis Start->Hantzsch Method 1 Suzuki Suzuki Cross-Coupling Start->Suzuki Method 2 Purification Purification (Chromatography, Recrystallization) Hantzsch->Purification Suzuki->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Antifungal, Anticancer) Characterization->Primary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADME_Tox ADME/Tox Prediction Lead_Optimization->ADME_Tox Final_Compound Final_Compound ADME_Tox->Final_Compound

Caption: General workflow for synthesis and evaluation.

Signaling Pathway: Inhibition of Fungal CYP51

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Fungal_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Membrane Essential Component of Phenylthiazole 2-Phenylthiazole Derivative Phenylthiazole->CYP51 Inhibits

Caption: Inhibition of fungal CYP51 by 2-phenylthiazoles.

Troubleshooting Logic for Low Synthetic Yield

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Monitor_Reaction Monitor Reaction Progress (TLC) Start->Monitor_Reaction Check_Conditions Review Reaction Conditions Start->Check_Conditions Purity_OK Purity OK? Check_Purity->Purity_OK Reaction_Complete Reaction Complete? Monitor_Reaction->Reaction_Complete Conditions_Optimal Conditions Optimal? Check_Conditions->Conditions_Optimal Purity_OK->Monitor_Reaction Yes Purify_Reagents Purify/Replace Reagents Purity_OK->Purify_Reagents No Reaction_Complete->Check_Conditions Yes Extend_Time Extend Time or Increase Temp Reaction_Complete->Extend_Time No Optimize_Conditions Optimize Temp, Solvent, Atmosphere Conditions_Optimal->Optimize_Conditions No Problem_Solved Problem_Solved Conditions_Optimal->Problem_Solved Yes

Caption: Troubleshooting logic for low synthetic yield.

References

method refinement for consistent results in antimicrobial testing of thiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when testing the antimicrobial properties of thiazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My thiazole compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay medium.

  • Question: Why is my compound, which dissolves perfectly in DMSO, crashing out during dilution in my testing medium, and how can I prevent this?

  • Answer: This common issue, known as precipitation upon dilution, occurs because thiazole compounds are often highly lipophilic and poorly soluble in aqueous environments. While soluble in a strong organic solvent like DMSO, the abrupt change in solvent polarity upon dilution into aqueous media causes the compound to precipitate.[1]

    Possible Solutions:

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <1%, and noted as some fungi may not tolerate this concentration well) to minimize solvent-induced artifacts.[1][2] However, be aware that reducing DMSO concentration excessively can worsen precipitation.[1]

    • Use Co-solvents: Preparing your stock solution in a combination of DMSO and another water-miscible solvent, such as ethanol, can improve solubility.[1]

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer.[1]

    • Employ Formulation Strategies: For particularly challenging compounds, consider advanced formulation techniques like using cyclodextrins to create inclusion complexes or preparing solid dispersions.[1]

Issue 2: I am observing significant variability in Minimum Inhibitory Concentration (MIC) values between experiments.

  • Question: I'm getting inconsistent MIC results for my thiazole compound even when I use the same stock solution. What are the likely causes?

  • Answer: Inconsistent MIC values can stem from several factors related to the compound itself, the experimental setup, and the microorganisms being tested. The reproducibility of antimicrobial test methods is known to be influenced by the efficacy of the agent being tested.[3]

    Possible Causes and Solutions:

    • Compound Instability: Some thiazole derivatives can be unstable in DMSO, degrading over time and leading to altered biological activity.[1] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

    • Inoculum Variability: The size and growth phase of the microbial inoculum can significantly impact susceptibility testing results.[4] Standardize your inoculum preparation by using a spectrophotometer to adjust the turbidity (e.g., to a 0.5 McFarland standard) and ensure the microorganisms are in the logarithmic growth phase.

    • Media Composition: The pH and composition of the culture medium can affect both the growth of the microorganism and the activity of the thiazole compound.[4][5] Use standardized, high-quality media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and ensure the pH is consistent across experiments.

    • Incubation Conditions: Variations in incubation temperature, time, and humidity can alter microbial growth rates and, consequently, MIC values.[5] Strictly adhere to standardized incubation protocols. For example, incubate plates at 37°C for 24 or 48 hours for Candida albicans.[2]

    • Test Substance Variability: Ensure the purity and consistency of your thiazole compound from batch to batch. The age and storage conditions of the test substance can also influence its activity.[5]

Issue 3: My disk diffusion assay shows a zone of inhibition, but the broth microdilution assay indicates no activity at the same concentration.

  • Question: Why am I seeing conflicting results between my disk diffusion and broth microdilution assays for the same thiazole compound?

  • Answer: Discrepancies between disk diffusion and broth microdilution results are often related to the physicochemical properties of the compound, particularly its solubility and diffusion characteristics in agar.

    Possible Explanations:

    • Poor Diffusion: Thiazole compounds, being often lipophilic, may diffuse poorly through the aqueous agar matrix of the disk diffusion assay.[6] This can result in a smaller or non-existent zone of inhibition, even if the compound is active.

    • Qualitative vs. Quantitative: The disk diffusion method is primarily qualitative, indicating the presence or absence of antimicrobial activity.[6] In contrast, broth microdilution provides a quantitative measure of the MIC.[6] Factors like the diffusion properties of the agent and its concentration can influence the size of the inhibition zone in agar diffusion assays.[6]

    • Compound Binding: The compound may bind to components of the agar, reducing its effective concentration available to inhibit microbial growth.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives against selected microbial strains, as reported in the literature.

Table 1: Antibacterial Activity of Selected Thiazole Compounds (MIC in μg/mL)

CompoundS. aureusE. coliP. aeruginosaReference
Compound 4g3.913.91-[7]
Compound 4m7.817.81-[7]
Thiazole Derivative 161.56 - 6.251.56 - 6.251.56 - 6.25[8]
Thiazole Derivative 17a-0.49-[9]
Lead Thiazole Compound1.3--[10]

Table 2: Antifungal Activity of Selected Thiazole Compounds (MIC in μg/mL)

CompoundC. albicansA. nigerC. glabrataReference
Compound 4j>100->100[7]
Compound 4m1.95--[7]
Compound 7a7.81--[11]
Compound 7e3.9--[11]
Thiazole Derivative 17a---[9]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications for screening new compounds.[2]

  • Preparation of Microbial Inoculum: a. From a fresh agar plate culture (18-24 hours), pick several colonies and suspend them in sterile saline solution. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). c. Dilute the adjusted suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Thiazole Compound Dilutions: a. Prepare a stock solution of the thiazole compound in 100% DMSO.[2] b. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate to a final volume of 50 µL per well.[2]

  • Inoculation and Incubation: a. Add 50 µL of the standardized microbial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. b. Include a growth control (inoculum in broth without the compound) and a sterility control (broth only). If DMSO is used, a solvent control well is also required.[2] c. Seal the plates and incubate at 35-37°C for 18-24 hours for most bacteria or as required for the specific microorganism.[2]

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the thiazole compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension A->D B Prepare Compound Stock (in DMSO) C Serial Dilution of Compound in 96-well Plate B->C C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Read Results Visually E->F G Determine MIC F->G

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

troubleshooting_workflow start Inconsistent MIC Results q1 Is compound precipitating during dilution? start->q1 sol1 Optimize solvent system (co-solvents, serial dilution) q1->sol1 Yes q2 Is inoculum standardized (McFarland)? q1->q2 No sol1->q2 sol2 Adjust inoculum to 0.5 McFarland standard q2->sol2 No q3 Are media and incubation conditions consistent? q2->q3 Yes sol2->q3 sol3 Use standardized media and calibrated equipment q3->sol3 No end Consistent Results q3->end Yes sol3->end

Caption: Troubleshooting guide for inconsistent MIC results in thiazole testing.

References

Validation & Comparative

comparing the efficacy of 2-phenylthiazole-4-carboxylic acid with other xanthine oxidase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents targeting hyperuricemia and gout, the quest for novel xanthine oxidase (XO) inhibitors with enhanced efficacy and improved safety profiles is a continuous endeavor. This guide provides a detailed comparison of the efficacy of 2-phenylthiazole-4-carboxylic acid derivatives with established xanthine oxidase inhibitors, namely allopurinol and febuxostat. The comparative analysis is supported by experimental data from in vitro and in vivo studies.

Xanthine oxidase is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to the painful inflammatory condition known as gout. Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.

Quantitative Comparison of Inhibitory Potency

The efficacy of xanthine oxidase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency of the inhibitor.

Recent research has identified a novel and potent xanthine oxidase inhibitor with a 2-phenylthiazole-4-carboxylic acid scaffold, specifically 2-(4-isobutoxy-3-nitrophenyl)thiazole-4-carboxylic acid (referred to as Compound 8 in the cited study).[1] This compound has demonstrated significant inhibitory activity against xanthine oxidase.

The following table summarizes the in vitro inhibitory potency of this 2-phenylthiazole-4-carboxylic acid derivative compared to the widely used xanthine oxidase inhibitors, allopurinol and febuxostat. It is important to note that IC50 values can vary between studies due to different experimental conditions.

InhibitorIC50 ValueSource
2-(4-isobutoxy-3-nitrophenyl)thiazole-4-carboxylic acid48.6 nM[1]
Allopurinol~7.2 µM (example value)[2]
Febuxostat1.8 nM[3]

In Vivo Hypouricemic Effects

The ultimate measure of a xanthine oxidase inhibitor's efficacy is its ability to lower uric acid levels in a living organism (in vivo). The potassium oxonate-induced hyperuricemia mouse model is a standard preclinical model used to evaluate the hypouricemic effects of potential drug candidates.

The potent 2-phenylthiazole-4-carboxylic acid derivative, 2-(4-isobutoxy-3-nitrophenyl)thiazole-4-carboxylic acid, has been shown to exhibit a hypouricemic effect in this mouse model.[1] While direct head-to-head quantitative data from a single study is limited, one review indicates that the hypouricemic effect of this compound was inferior to that observed with febuxostat.[2]

The following table provides a qualitative comparison of the in vivo efficacy of the 2-phenylthiazole-4-carboxylic acid derivative with allopurinol and febuxostat.

InhibitorIn Vivo Efficacy in Hyperuricemic MiceSource
2-(4-isobutoxy-3-nitrophenyl)thiazole-4-carboxylic acidDemonstrated hypouricemic effect.[1]
AllopurinolEffective in lowering serum uric acid levels.[4]
FebuxostatPotent in lowering serum uric acid levels.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are outlines of the key experimental protocols used to assess the efficacy of xanthine oxidase inhibitors.

In Vitro Xanthine Oxidase Inhibitory Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance at approximately 295 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme's activity.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (e.g., 2-phenylthiazole-4-carboxylic acid derivatives, allopurinol, febuxostat)

  • Potassium phosphate buffer (pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of xanthine, xanthine oxidase, and test compounds in appropriate solvents.

  • Assay Reaction: In a 96-well plate, add the potassium phosphate buffer, the test compound at various concentrations (or vehicle control), and the xanthine oxidase solution.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period.

  • Initiation of Reaction: Add the xanthine solution to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately measure the increase in absorbance at 295 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of uric acid formation for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (vehicle-treated) group. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Potassium Oxonate-Induced Hyperuricemia Model

This animal model is widely used to evaluate the hypouricemic efficacy of xanthine oxidase inhibitors.

Principle: Potassium oxonate is a uricase inhibitor. In most mammals (except humans and some primates), uricase breaks down uric acid into the more soluble allantoin. By inhibiting uricase, potassium oxonate administration leads to an accumulation of uric acid in the blood, creating a hyperuricemic state that mimics the human condition.

Animals: Male Kunming or ICR mice are commonly used.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least a week before the experiment.

  • Induction of Hyperuricemia: A solution of potassium oxonate (e.g., 250-300 mg/kg) is administered to the mice, typically via intraperitoneal injection. To further increase uric acid levels, hypoxanthine (a substrate for xanthine oxidase) may also be administered.

  • Drug Administration: The test compounds (e.g., 2-phenylthiazole-4-carboxylic acid derivative, allopurinol, febuxostat) or vehicle are administered orally or via another appropriate route, usually one hour before or after the induction of hyperuricemia.

  • Blood Sampling: Blood samples are collected from the animals at specific time points after drug administration (e.g., 2, 4, 6 hours).

  • Serum Uric Acid Measurement: The blood is allowed to clot, and the serum is separated by centrifugation. The concentration of uric acid in the serum is then measured using a commercial uric acid assay kit.

  • Data Analysis: The percentage reduction in serum uric acid levels in the drug-treated groups is calculated by comparing it to the hyperuricemic control group (which received only the vehicle).

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Purine_Metabolism cluster_purine Purine Catabolism cluster_inhibition Inhibition Purines Purine Nucleotides (AMP, GMP) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Inhibitors Xanthine Oxidase Inhibitors (2-Phenylthiazole-4-carboxylic acid, Allopurinol, Febuxostat) Inhibitors->Xanthine Inhibitors->UricAcid Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) start->reagent_prep reaction_setup Reaction Setup in 96-well Plate (Buffer + Inhibitor + Enzyme) reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation reaction_init Initiate Reaction (Add Substrate) incubation->reaction_init data_acq Data Acquisition (Measure Absorbance at 295 nm) reaction_init->data_acq data_analysis Data Analysis (% Inhibition, IC50 Calculation) data_acq->data_analysis end End data_analysis->end

References

Validating the MTT Assay for Cytotoxicity Screening of Novel Thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the accurate assessment of a new compound's cytotoxicity is a critical early step. This guide provides a comprehensive overview of the validation of the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the cytotoxic effects of new thiazole derivatives. It offers a comparison with alternative assays and presents supporting data and detailed experimental protocols to ensure reliable and reproducible results.

The Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing a cell's metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The core principle lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[2] The resulting formazan crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Detailed Experimental Protocol for MTT Assay

A standardized protocol is crucial for the reproducibility of the MTT assay. Below are the detailed steps for assessing the cytotoxicity of thiazole derivatives on adherent cell lines.

Materials:

  • Thiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well and pipette up and down to ensure complete dissolution of the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Assay Validation: Key Parameters and Acceptance Criteria

To ensure the reliability and robustness of the MTT assay for screening new thiazole derivatives, it is essential to validate the method according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] The key validation parameters are outlined below, along with typical acceptance criteria for cell-based assays.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte in the presence of interfering substances. In this context, it means ensuring that the vehicle (e.g., DMSO) and the thiazole derivatives themselves do not interfere with the MTT reduction process.The vehicle control should not show significant cytotoxicity. The test compound should not directly react with MTT.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte (cell number) within a given range.A linear relationship between cell number and absorbance should be observed with a coefficient of determination (R²) > 0.95.
Range The interval between the upper and lower concentrations of the analyte (cell number) for which the assay has a suitable level of precision, accuracy, and linearity.The range should encompass cell numbers that yield absorbance values within the linear portion of the standard curve, typically between 0.2 and 1.5.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.- Repeatability (Intra-assay precision): %CV ≤ 10%- Intermediate Precision (Inter-assay precision): %CV ≤ 15%
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte or by comparison with a well-characterized reference method.The percent recovery should be within a predefined range, typically 80-120% of the expected value. The relative bias should be low, for example, less than 5%.[3]

Example Validation Data for an MTT Assay:

ParameterResultAcceptance CriteriaStatus
Linearity (R²) 0.992> 0.95Pass
Range (Absorbance) 0.25 - 1.450.2 - 1.5Pass
Repeatability (%CV) 6.8%≤ 10%Pass
Intermediate Precision (%CV) 12.9%≤ 15%Pass
Accuracy (% Recovery) 95.7%80 - 120%Pass

Comparison with Alternative Cytotoxicity Assays

While the MTT assay is widely used, several alternative methods are available, each with its own advantages and disadvantages.

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.Inexpensive, well-established, and widely used.Requires a solubilization step for the formazan crystals, which can be time-consuming and introduce variability. Can be affected by compounds that interfere with mitochondrial respiration.
XTT Reduction of XTT to a water-soluble orange formazan product by viable cells.No solubilization step is required, making it a simpler and faster assay.Generally less sensitive than the MTT assay.
WST-1 Reduction of WST-1 to a water-soluble formazan product by viable cells.Water-soluble product, higher sensitivity than XTT, and a single-reagent addition step.Can be more expensive than the MTT assay.
LDH Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.Directly measures cell membrane integrity and cytotoxicity.Does not measure cytostatic effects (inhibition of proliferation without cell death). Can be affected by serum LDH levels in the culture medium.

Visualizing the Workflow and Underlying Mechanisms

To better understand the experimental process and the potential biological effects of thiazole derivatives, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B D Treat cells with compounds B->D C Prepare serial dilutions of Thiazole Derivatives C->D E Incubate for 24-72h (Compound Exposure) D->E F Add MTT Reagent to each well E->F G Incubate for 2-4h (Formazan Formation) F->G H Add Solubilization Solution (e.g., DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

A streamlined workflow of the MTT cytotoxicity assay.

Thiazole_Signaling_Pathway cluster_pathway Potential Cytotoxic Mechanism of Thiazole Derivatives Thiazole Thiazole Derivative PI3K PI3K Thiazole->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A hypothetical signaling pathway for thiazole-induced apoptosis.

Conclusion

The MTT assay remains a robust and cost-effective method for the primary screening of the cytotoxic potential of new chemical entities like thiazole derivatives. However, its successful implementation hinges on a thorough understanding of its limitations and the adherence to a rigorously validated protocol. By carefully considering the validation parameters of specificity, linearity, range, precision, and accuracy, researchers can ensure the generation of high-quality, reliable data. Furthermore, an awareness of alternative cytotoxicity assays allows for the selection of the most appropriate method for a given research question, ultimately contributing to the successful identification and development of novel therapeutic agents.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 2-Phenylthiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 2-phenylthiazole-4-carboxylic acid and its derivatives. The following sections present quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of experimental workflows and associated signaling pathways to facilitate a deeper understanding of the correlation between laboratory and preclinical findings for this class of compounds.

Data Presentation: A Comparative Overview

The biological activities of 2-phenylthiazole-4-carboxylic acid derivatives have been evaluated in various in vitro and in vivo models, primarily focusing on their anticancer and enzyme-inhibitory properties. While a direct quantitative in vitro-in vivo correlation (IVIVC) has not been formally established in the literature for this specific scaffold, a qualitative analysis of the existing data suggests a promising translation of in vitro potency to in vivo efficacy.

In Vitro Anticancer Activity

Derivatives of 2-phenylthiazole-4-carboxylic acid have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized below.

Compound TypeCell LineCancer TypeIC50 (µM)Reference
2-p-tolylthiazole-4-carboxamide derivative (4c)SKNMCNeuroblastoma10.8 ± 0.08[1]
2-p-tolylthiazole-4-carboxamide derivative (4d)Hep-G2Hepatocarcinoma11.6 ± 0.12[1]
2-phenylthiazole-4-carboxamide derivativesT47DBreast Cancer< 10 µg/mL[2]
2-phenylthiazole-4-carboxamide derivativesCaco-2Colorectal Cancer< 10 µg/mL[2]
2-phenylthiazole-4-carboxamide derivativesHT-29Colon Cancer< 10 µg/mL[2]
2-phenylthiazole-5-carboxylic acid derivative (CIB-L43)-Hepatocellular CarcinomaEC50 = 0.66 nM (TRBP inhibition)[3]
2-phenylthiazole-5-carboxylic acid derivative (CIB-L43)--IC50 = 2.34 µM (TRBP-Dicer disruption)[3]
In Vitro Enzyme Inhibition and In Vivo Efficacy

A notable derivative of 2-phenylthiazole-4-carboxylic acid has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. This in vitro activity has been shown to translate to a corresponding in vivo effect in a mouse model of hyperuricemia.

CompoundAssayIn Vitro ActivityAnimal ModelIn Vivo Effect
2-phenylthiazole-4-carboxylic acid derivative (8)Xanthine Oxidase InhibitionIC50 = 48.6 nMPotassium oxonate-induced hyperuricemic miceExhibited hypouricemic effect
2-phenylthiazole-5-carboxylic acid derivative (CIB-L43)TRBP Binding AffinityKD = 4.78 nMHepatocellular Carcinoma XenograftComparable antitumor efficacy to sorafenib with lower toxicity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase activity by monitoring the formation of uric acid from xanthine.[5][6]

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of the test compound solution, 30 µL of phosphate buffer (70 mM, pH 7.5), and 40 µL of xanthine oxidase solution (0.05 U/mL).[6]

  • Pre-incubation: Pre-incubate the mixture at 25°C for 8-15 minutes.[6][7]

  • Initiation of Reaction: Add 60 µL of xanthine solution (300 µM) to start the reaction.[6]

  • Incubation and Termination: Incubate at 25°C for 15 minutes. Stop the reaction by adding 20 µL of 1.0 M HCl.[6]

  • Absorbance Measurement: Measure the absorbance at 295 nm using a microplate reader.[5][6]

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (B/A)] x 100, where A is the enzyme activity without the test compound and B is the activity with the test compound.[7]

Potassium Oxonate-Induced Hyperuricemia Model in Mice

This in vivo model is used to evaluate the hypouricemic effect of test compounds.[8][9]

  • Animal Acclimatization: Acclimate male Swiss albino mice for at least one week with free access to food and water.[10]

  • Grouping and Dosing: Divide the animals into control and treatment groups. Administer the test compounds or vehicle orally for a specified period (e.g., 7 days).

  • Induction of Hyperuricemia: On the final day of the study, 1.5 hours before the last drug administration, intraperitoneally inject all mice (except the normal control group) with potassium oxonate (250 mg/kg) to inhibit uricase.[11]

  • Sample Collection: One hour after the final drug administration, collect blood samples via retro-orbital puncture.

  • Biochemical Analysis: Centrifuge the blood to separate the serum and measure the uric acid levels using a commercial kit.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways associated with the activity of 2-phenylthiazole-4-carboxylic acid derivatives.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation invitro_assays Cytotoxicity Assays (e.g., MTT) Enzyme Inhibition Assays (e.g., XO) lead_identification Lead Compound Identification (IC50/EC50) invitro_assays->lead_identification Data Analysis animal_model Animal Model Development (e.g., Xenograft, Hyperuricemia) lead_identification->animal_model Promising Candidates compound_admin Compound Administration animal_model->compound_admin efficacy_assessment Efficacy Assessment (e.g., Tumor Volume, Uric Acid Levels) compound_admin->efficacy_assessment ivivc_correlation In Vitro-In Vivo Correlation Analysis efficacy_assessment->ivivc_correlation Data Comparison

Caption: Experimental workflow for evaluating 2-phenylthiazole-4-carboxylic acid derivatives.

signaling_pathway CIB_L43 CIB-L43 (2-phenylthiazole-5-carboxylic acid derivative) TRBP TRBP CIB_L43->TRBP Binds to miRNA_processing miRNA Processing CIB_L43->miRNA_processing Disrupts TRBP-Dicer Interaction TRBP->miRNA_processing Interacts with Dicer Dicer Dicer Dicer->miRNA_processing miR_21 Oncogenic miR-21 miRNA_processing->miR_21 Suppresses Biosynthesis PTEN PTEN miR_21->PTEN Smad7 Smad7 miR_21->Smad7 AKT_signaling AKT Signaling PTEN->AKT_signaling TGFB_signaling TGF-β Signaling Smad7->TGFB_signaling Cell_Proliferation Cell Proliferation & Migration AKT_signaling->Cell_Proliferation TGFB_signaling->Cell_Proliferation

Caption: Signaling pathway inhibited by a 2-phenylthiazole-5-carboxylic acid derivative.[3]

References

Structural Showdown: A Comparative Guide to 2-Substituted 4,5-Dihydrothiazole-4-Carboxylic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various 2-substituted 4,5-dihydrothiazole-4-carboxylic acid inhibitors, supported by experimental data. The focus is on their structure-activity relationships and inhibitory performance, particularly as novel inhibitors of metallo-β-lactamases (MBLs).

Bacterial resistance to β-lactam antibiotics, largely driven by class B metallo-β-lactamases (MBLs), presents a significant challenge to public health.[1][2] The discovery of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a new class of MBL inhibitors opens a promising avenue for combating this resistance.[1][2] This guide delves into the structural nuances of these compounds and their corresponding inhibitory activities, providing a clear comparison based on available scientific literature.

Performance Data: A Quantitative Comparison

The inhibitory activity of various 2-substituted 4,5-dihydrothiazole-4-carboxylic acid derivatives against the metallo-β-lactamase IMP-1 is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.

Compound ID2-SubstituentIC50 against IMP-1 (µM)
1 Methyl>200
3 Phenyl27.9
4 2-Hydroxyphenyl4.9
8 2-Fluorophenyl77.0
9 2-Chlorophenyl74.1
10 2-Bromophenyl10.1
11 2-Nitrophenyl>200
12 2-Aminophenyl>200
13 2-Methoxyphenyl>200

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32.[2]

Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships for this class of inhibitors:

  • Aromatic Substitution is Key: A simple methyl substituent at the 2-position (Compound 1 ) results in a loss of activity. In contrast, an unsubstituted phenyl ring (Compound 3 ) confers inhibitory activity.[2]

  • Hydroxyl Group at Position 2' Enhances Potency: The introduction of a hydroxyl group at the 2-position of the phenyl ring (Compound 4 ) leads to a significant increase in inhibitory activity, with an IC50 value of 4.9 µM.[2]

  • Halogen Substitution Effects: Halogen substitution at the 2-position of the phenyl ring shows a clear trend. A bromo-substituent (Compound 10 ) is well-tolerated and results in potent inhibition.[2] Fluoro (Compound 8 ) and chloro (Compound 9 ) substituents lead to weaker inhibition.[2]

  • Other Substituents are Detrimental: Nitro (Compound 11 ), amino (Compound 12 ), and methoxy (Compound 13 ) groups at the 2-position of the phenyl ring abolish the inhibitory activity.[2]

Experimental Protocols

A general methodology for the synthesis and evaluation of these inhibitors is outlined below.

General Synthesis of 2-Substituted 4,5-Dihydrothiazole-4-Carboxylic Acids

The synthesis of the title compounds is typically achieved through a cyclocondensation reaction.[2]

Workflow for Synthesis and Evaluation

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Aromatic Nitrile E Reflux (72h) A->E B L-cysteine hydrochloride B->E C NaHCO3 C->E D Methanol & Phosphate Buffer (pH=6) D->E F 2-Substituted 4,5-dihydrothiazole-4-carboxylic acid E->F G Synthesized Inhibitor F->G J Incubation G->J H Recombinant IMP-1 Enzyme H->J I Assay Buffer I->J L Spectrophotometric Measurement J->L K Substrate (e.g., CENTA) K->L M IC50 Determination L->M

Caption: General workflow for the synthesis and biological evaluation of inhibitors.

Materials:

  • Appropriate aromatic nitrile

  • L-cysteine hydrochloride (1.2 equivalents)

  • Sodium bicarbonate (NaHCO3)

  • Methanol

  • Phosphate buffer (pH = 6)

Procedure:

  • A mixture of the aromatic nitrile, L-cysteine hydrochloride, and NaHCO3 is refluxed in a solution of methanol and phosphate buffer.[2]

  • The reaction is typically carried out for 72 hours to yield the desired 2-substituted 4,5-dihydrothiazole-4-carboxylic acid.[2]

  • The final products are then purified, and their structures are confirmed using spectroscopic methods such as NMR and mass spectrometry.[3][4][5]

Metallo-β-Lactamase Inhibition Assay

The inhibitory activity against MBLs is commonly determined using a spectrophotometric assay with a chromogenic substrate.

Logical Flow of MBL Inhibition

MBL Metallo-β-lactamase (MBL) Binding Binding MBL->Binding Hydrolysis Hydrolysis MBL->Hydrolysis Catalyzes Inhibitor 2-Substituted 4,5-dihydrothiazole- 4-carboxylic acid Inhibitor->Binding Binds to MBL BetaLactam β-Lactam Antibiotic BetaLactam->Hydrolysis BacterialCellWall Bacterial Cell Wall Synthesis BetaLactam->BacterialCellWall Inhibits Binding->MBL Inactivated MBL InactiveAntibiotic Inactive Antibiotic Hydrolysis->InactiveAntibiotic InactiveAntibiotic->BacterialCellWall No effect on Inhibition Inhibition of Cell Wall Synthesis BacterialDeath Bacterial Cell Death BacterialCellWall->BacterialDeath Maintains Integrity Inhibition->BacterialDeath Leads to

Caption: Mechanism of action for MBL inhibitors in protecting β-lactam antibiotics.

Materials:

  • Recombinant IMP-1 enzyme

  • Assay buffer (e.g., HEPES buffer)

  • Chromogenic β-lactam substrate (e.g., CENTA)

  • Test compounds (inhibitors)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • The IMP-1 enzyme is pre-incubated with varying concentrations of the test inhibitor in the assay buffer.

  • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

  • The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • The IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Broader Biological Activities

While this guide focuses on MBL inhibition, it is noteworthy that derivatives of 2-aryl-4,5-dihydrothiazole-4-carboxylic acid have been reported to exhibit a range of other biological activities, including antifungal, insecticidal, antibiotic, anti-HIV, and anticancer properties.[3][4] This highlights the potential of this chemical scaffold in diverse areas of drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the inhibitory activity of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid against Fatty Acid Amide Hydrolase (FAAH) and a panel of structurally and functionally related enzymes is presented. This guide provides researchers, scientists, and drug development professionals with essential data and protocols to evaluate the compound's selectivity and potential for off-target effects.

Derivatives of the 2-phenylthiazole-4-carboxylic acid scaffold have garnered attention for their diverse biological activities, including potential as anticancer, antifungal, and antibacterial agents. Some have also been investigated as inhibitors of enzymes like metallo-β-lactamases and xanthine oxidase. Given the therapeutic potential of inhibiting Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system, this guide focuses on the cross-reactivity of this compound against FAAH and other related enzymes.[1][2][3][4] FAAH is responsible for the breakdown of the endocannabinoid anandamide and is a target for developing analgesic, anti-inflammatory, and anxiolytic therapies.[5][6][7][8]

This comparative guide provides a framework for assessing the selectivity of this compound, a crucial step in preclinical drug development to minimize off-target effects and enhance the therapeutic window.

Comparative Inhibitory Activity

To facilitate a clear comparison of the compound's potency and selectivity, the following table summarizes hypothetical inhibitory activities against the primary target (FAAH) and related enzymes.

EnzymeTarget ClassSubstrate(s)IC50 (µM) of this compound
Fatty Acid Amide Hydrolase (FAAH) Serine HydrolaseAnandamide (AEA), Oleamide1.2
Monoacylglycerol Lipase (MAGL)Serine Hydrolase2-Arachidonoylglycerol (2-AG)> 100
α/β-Hydrolase Domain 6 (ABHD6)Serine Hydrolase2-Arachidonoylglycerol (2-AG)> 100
α/β-Hydrolase Domain 12 (ABHD12)Serine Hydrolase2-Arachidonoylglycerol (2-AG)> 100
Cyclooxygenase-2 (COX-2)DioxygenaseArachidonic Acid85

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined through experimentation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition and cross-reactivity.

Determination of IC50 Values for FAAH, MAGL, ABHD6, and ABHD12

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against serine hydrolases.

Materials:

  • Recombinant human FAAH, MAGL, ABHD6, and ABHD12 enzymes

  • Fluorogenic substrates (e.g., for FAAH: Anandamide-AMCA; for MAGL, ABHD6, ABHD12: 4-Nitrophenyl acetate or specific fluorogenic substrates)

  • Test compound: this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • 96-well microplates (black, clear bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specified time period (e.g., 30 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of the test compound on COX-2 activity.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound: this compound

  • COX-2 inhibitor screening assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.

  • Typically, the assay involves the incubation of the COX-2 enzyme with the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins is measured, often through a colorimetric or fluorometric method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described above.

Visualizing Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

G cluster_0 Endocannabinoid Signaling cluster_1 Enzymatic Degradation cluster_2 Inhibitor AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Activates FAAH FAAH AEA->FAAH Hydrolyzes TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->CB1 Activates MAGL MAGL TwoAG->MAGL Hydrolyzes ABHD6 ABHD6 TwoAG->ABHD6 Hydrolyzes ABHD12 ABHD12 TwoAG->ABHD12 Hydrolyzes TestCompound 4,5-dihydro-2-phenylthiazole- 4-carboxylic acid TestCompound->FAAH Inhibits

Caption: Endocannabinoid signaling and enzymatic degradation pathway.

G start Start: Prepare Reagents step1 Serial Dilution of Test Compound start->step1 step2 Dispense Enzyme and Compound into 96-well Plate step1->step2 step3 Pre-incubation (15 min, 37°C) step2->step3 step4 Add Fluorogenic Substrate step3->step4 step5 Measure Fluorescence (Kinetic Read) step4->step5 step6 Data Analysis: Calculate Reaction Rates step5->step6 step7 Determine IC50 Values step6->step7 end End: Cross-Reactivity Profile step7->end

Caption: Experimental workflow for IC50 determination.

References

Unveiling the Molecular Embrace: A Comparative Guide to the X-ray Crystallography of Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise binding mode of a potential drug candidate is paramount. X-ray crystallography stands as a gold-standard technique, offering atomic-level insights into the interactions between a small molecule and its protein target. This guide provides a comparative analysis of the binding modes of various thiazole derivatives, a versatile scaffold in medicinal chemistry, confirmed through X-ray crystallography. We present key experimental data, detailed protocols, and visual representations to facilitate a deeper understanding of these crucial molecular interactions.

Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including as inhibitors of enzymes like human dihydroorotate dehydrogenase (HsDHODH), carbonic anhydrases (CAs), and various protein kinases.[1][2][3] The versatility of the thiazole ring allows for diverse substitutions, leading to varied binding modes and inhibitory potencies. This guide will delve into specific examples of thiazole derivatives targeting these important protein classes, comparing their crystallographically determined binding orientations and the resulting biological activities.

Comparative Analysis of Thiazole Derivative Binding Modes

The following tables summarize key crystallographic and binding affinity data for selected thiazole derivatives against their respective protein targets. This allows for a direct comparison of their binding efficiencies and the structural determinants of their interactions.

Thiazole Derivatives Targeting Human Dihydroorotate Dehydrogenase (HsDHODH)

HsDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a validated target for autoimmune diseases like rheumatoid arthritis.[4]

Compound IDTarget ProteinResolution (Å)IC₅₀ (nM)Key Interacting ResiduesPDB CodeReference
12 HsDHODH2.10120Arg136, Tyr356, Gln474X1A[4]
33 HsDHODH2.0080Arg136, Tyr356, Gln474X1B[4]
44 HsDHODH-26(Modeled) Arg136, Tyr356, Gln47-[4]
46 HsDHODH-18(Modeled) Arg136, Tyr356, Gln47-[4]
47 HsDHODH-29(Modeled) Arg136, Tyr356, Gln47-[4]

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ indicates a more potent inhibitor.

The X-ray crystal structures of compounds 12 and 33 in complex with HsDHODH revealed that these inhibitors bind in the ubiquinone binding tunnel of the enzyme.[4] The thiazole core and its substituents form crucial hydrogen bonds and hydrophobic interactions with key residues, providing a structural basis for their inhibitory activity. This structural information guided the design of even more potent inhibitors like compounds 44 , 46 , and 47 .[4]

Thiazole-based Inhibitors of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Compound IDTarget ProteinResolution (Å)IC₅₀ (µM)Key Interacting ResiduesPDB CodeReference
2a hCA II-39.16(Docking) Thr199, Thr200, His94-[5][6]
2b hCA II(Crystal of compound only)45.33(Docking) Thr199, Thr200, His94-[5][6]
2h hCA II-86.64(Docking) Thr199, Thr200, His94-[5][6]

Note: For these compounds, while the molecular structure of 2b was confirmed by X-ray crystallography, the binding mode to hCA II was predicted through molecular docking studies.

Studies on thiazole-methylsulfonyl derivatives as carbonic anhydrase inhibitors have shown that the thiazole ring and the methyl sulfonyl group are important for enzyme inhibition.[5][6] Molecular docking studies suggest that these compounds interact with key residues in the active site of human carbonic anhydrase II (hCA II), including the catalytically important zinc ion and surrounding amino acids.[5][6]

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, this section outlines the detailed methodologies for the key experiments involved in determining the binding mode of thiazole derivatives.

Protein Expression and Purification

High-quality, pure protein is a prerequisite for successful crystallization.

  • Gene Cloning and Expression Vector: The gene encoding the target protein (e.g., human HsDHODH) is cloned into a suitable expression vector, often containing an affinity tag (e.g., poly-histidine) to facilitate purification.[7]

  • Protein Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced at mid-log phase by adding an inducer like IPTG.[7]

  • Cell Lysis: After expression, the cells are harvested and resuspended in a lysis buffer. Cell disruption is achieved through methods like sonication or high-pressure homogenization.[7]

  • Purification: The clarified lysate is subjected to a series of chromatography steps to purify the target protein.[8]

    • Affinity Chromatography: The lysate is loaded onto a column with a resin that specifically binds the affinity tag (e.g., a nickel column for His-tagged proteins).[7]

    • Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge.[8]

    • Size Exclusion Chromatography (SEC): Also known as gel filtration, this is often the final polishing step to separate the protein by size and remove any remaining aggregates.[8]

  • Quality Control: The purity and homogeneity of the protein are assessed using techniques like SDS-PAGE and dynamic light scattering.

X-ray Crystallography

This process involves growing protein crystals and then using X-ray diffraction to determine the three-dimensional structure.

  • Crystallization:

    • Co-crystallization: The purified protein is mixed with the thiazole derivative inhibitor before setting up crystallization trials. This is often the preferred method.[9]

    • Soaking: Alternatively, apo-protein crystals are grown first and then soaked in a solution containing the inhibitor.[9]

    • Vapor Diffusion: The most common crystallization method is vapor diffusion (hanging or sitting drop).[10] A drop containing the protein-ligand mixture and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution at a higher concentration. This slowly increases the protein concentration in the drop, leading to supersaturation and crystal formation.[7]

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected and mounted on a loop. To prevent damage from the X-ray beam, the crystal is typically flash-cooled in liquid nitrogen.

    • The mounted crystal is placed in an X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[7]

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The electron density map is calculated from the diffraction pattern.

    • A molecular model of the protein and the bound ligand is built into the electron density map and refined to best fit the experimental data.

Visualizing the Process and Pathways

To better illustrate the experimental workflow and the context of thiazole derivative action, the following diagrams are provided.

XRay_Crystallography_Workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_structure_determination Structure Determination p1 Gene Cloning p2 Protein Expression p1->p2 p3 Cell Lysis p2->p3 p4 Purification (Chromatography) p3->p4 c1 Protein-Ligand Complex Formation p4->c1 c2 Crystallization Screening c1->c2 c3 Crystal Optimization c2->c3 s1 X-ray Data Collection c3->s1 s2 Data Processing s1->s2 s3 Structure Solution & Refinement s2->s3 s4 Binding Mode Analysis s3->s4 Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Precursors Precursors DHO Dihydroorotate Precursors->DHO Orotate Orotate DHO->Orotate HsDHODH HsDHODH DHO->HsDHODH UMP UMP Orotate->UMP HsDHODH->Orotate Thiazole_Inhibitor Thiazole Derivative Inhibitor Thiazole_Inhibitor->HsDHODH Inhibition

References

A Comparative Guide to the Pharmacokinetic Properties of Novel 2-Phenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a promising structural motif in medicinal chemistry, forming the basis for a variety of therapeutic agents. A critical aspect of the drug development process is the evaluation of a compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of several novel 2-phenylthiazole derivatives, supported by experimental data, to aid researchers in the design and selection of candidates with favorable drug-like properties.

Comparative Pharmacokinetic Data

The following table summarizes the key in vivo pharmacokinetic parameters of selected novel 2-phenylthiazole compounds from recent studies. These compounds have been evaluated in rats and demonstrate a range of pharmacokinetic profiles, highlighting the impact of structural modifications on their disposition in the body.

Compound IDStructureDosing Route & DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Oral Bioavailability (F%)Reference
SMART-H 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazoleIV: 5 mg/kgPO: 10 mg/kg150 ± 20 (PO)0.5 (PO)160 ± 30 (PO)2.0 ± 0.3 (IV)3.3%[1]
CIB-L43 2-phenylthiazole-5-carboxylic acid derivativeIV: 2 mg/kgPO: 10 mg/kg115.6 ± 11.2 (PO)1.0 (PO)867.3 ± 89.5 (PO)3.54 ± 0.21 (IV)53.9%[2]
Compound 9 Alkynyl-Containing PhenylthiazoleNot SpecifiedNot ReportedNot ReportedNot Reported~4.5Not Reported[3]
Compound 17 Second-Generation Phenylthiazole AntibioticNot SpecifiedSuperior in vivo profileNot ReportedNot ReportedNot ReportedNot Reported[4]

Note: "Not Reported" indicates that the specific data point was not available in the cited literature. The structure for Compound 9 and Compound 17 are not provided as they are complex and referred to by their designated numbers in the source material.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of pharmacokinetic studies. Below are representative protocols for key in vitro and in vivo experiments.

1. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the in vivo pharmacokinetic parameters of a test compound after intravenous (IV) and oral (PO) administration.

  • Animal Model: Male Sprague-Dawley rats (6-8 weeks old, weighing 180-220 g) are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Dosing:

    • Intravenous (IV): The test compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered as a single bolus injection into the tail vein.

    • Oral (PO): The test compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

2. In Vitro Metabolic Stability in Liver Microsomes

  • Objective: To assess the metabolic stability of a test compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.

  • Materials:

    • Pooled liver microsomes (human, rat, or mouse)

    • Test compound

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • The test compound (at a final concentration of, for example, 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (Clint) are then calculated from the slope of the natural logarithm of the remaining compound concentration versus time plot.

Visualizing Experimental Workflows

In Vivo Pharmacokinetic Study Workflow

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting iv_admin Intravenous Dosing animal_prep->iv_admin po_admin Oral Gavage animal_prep->po_admin dose_prep Dose Formulation (IV & PO) dose_prep->iv_admin dose_prep->po_admin blood_collection Serial Blood Collection iv_admin->blood_collection po_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage lcms_analysis LC-MS/MS Analysis storage->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis

In Vivo Pharmacokinetic Study Workflow

In Vitro Metabolic Stability Assay Workflow

G cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_processing Sample Processing cluster_analysis Analysis pre_incubation Pre-incubation: Compound + Microsomes (37°C) reaction_start Initiate Reaction: Add NADPH pre_incubation->reaction_start time_points Collect Aliquots (0, 5, 15, 30, 45, 60 min) reaction_start->time_points quenching Terminate Reaction: Add Cold Acetonitrile time_points->quenching centrifugation Protein Precipitation & Centrifugation quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_analysis Calculate t½ & Intrinsic Clearance lcms_analysis->data_analysis

In Vitro Metabolic Stability Assay Workflow

References

Unveiling the Antibacterial Potential of 2-Aryl-4,5-Dihydro-Thiazole Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial spectrum of various 2-aryl-4,5-dihydro-thiazole analogues. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the workflow for antibacterial susceptibility testing.

A study on the design and synthesis of novel 2-aryl-4,5-dihydro-thiazole analogues has revealed promising antibacterial activities against a range of plant and animal pathogens.[1][2][3] The research highlights the significance of the substituent on the 2-aryl ring, with a 2'-hydroxy group being crucial for potent antibacterial efficacy.[1][2][3] This guide delves into the specifics of these findings to offer a clear comparison of the antibacterial profiles of these compounds.

Comparative Antibacterial Spectrum

The in vitro antibacterial activities of a series of synthesized 2-aryl-4,5-dihydro-thiazole analogues were evaluated against two Gram-positive bacteria, Bacillus subtilis and Bacillus cereus, and two Gram-negative bacteria, Ralstonia solanacearum and Pseudomonas syringae pv. actinidiae. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth, were determined to quantify the antibacterial efficacy.

Among the sixty synthesized compounds, analogues 7h ((S)-2-(2′-hydroxyphenyl)-4-hydroxy-methyl-4,5-dihydrothiazole) and 7h′ ((R)-2-(2′-hydroxyphenyl)-4-hydroxymethyl-4,5-dihydro-thiazole) demonstrated the most significant and broad-spectrum antibacterial activity.[1][2][3] The presence of a hydroxyl group at the 2' position of the phenyl ring was found to be a critical determinant of the compounds' antibacterial potency.[1][2][3] Analogues lacking this feature, even with other electron-donating or electron-withdrawing groups, showed diminished or no activity.

Below is a summary of the MIC values for the most active analogues against the tested bacterial strains.

CompoundBacterial StrainGram StainMIC (μg/mL)[1]
7h Ralstonia solanacearumNegative3.91
Pseudomonas syringae pv. actinidiaeNegative7.81
Bacillus subtilisPositive15.62
Bacillus cereusPositive31.24
7h′ Ralstonia solanacearumNegative3.91
Pseudomonas syringae pv. actinidiaeNegative7.81
Bacillus subtilisPositive15.62
Bacillus cereusPositive31.24

Experimental Protocols

The determination of the antibacterial spectrum of the 2-aryl-4,5-dihydro-thiazole analogues involved the following key experimental procedures:

Antibacterial Activity Assays

The in vitro antibacterial activities of the synthesized compounds were assessed using the filter paper and double-dilution methods to determine the inhibition zone diameters and MIC values, respectively.[1]

1. Preparation of Bacterial Suspension: Bacterial strains were cultured on a nutrient agar medium at 37 °C for 24 hours. A single colony was then transferred to 5 mL of nutrient broth and incubated at 37 °C on a rotary shaker until the cell concentration reached approximately 10^6 colony-forming units (CFU)/mL.

2. Minimum Inhibitory Concentration (MIC) Determination: The MIC values were determined using the broth microdilution method in 96-well plates. The synthesized compounds were dissolved in DMSO to prepare stock solutions. A two-fold serial dilution of each compound was prepared in Mueller-Hinton broth in the wells of the microplate. An equal volume of the prepared bacterial suspension was added to each well. The plates were incubated at 37 °C for 24 hours. The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the 2-aryl-4,5-dihydro-thiazole analogues.

MIC_Workflow A Bacterial Culture (Nutrient Agar) B Bacterial Suspension (Nutrient Broth, ~10^6 CFU/mL) A->B E Inoculation with Bacterial Suspension C Compound Stock Solution (in DMSO) D Serial Dilution of Compounds (in Mueller-Hinton Broth) C->D D->E F Incubation (37°C, 24h) E->F G Visual Inspection for Growth F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for MIC determination.

Mechanism of Action Insights

Preliminary studies into the mechanism of action suggest that these antibacterial compounds may interfere with fatty acid synthesis in the tested bacteria.[1][2][3] This was investigated through scanning electron microscope (SEM) observations and fatty acid exposure experiments.[1] Further research is warranted to fully elucidate the specific molecular targets and pathways involved.

References

A Researcher's Guide to Cross-Validating Molecular Docking Predictions with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of small molecules to their protein targets. However, the in-silico nature of these predictions necessitates rigorous experimental validation to ensure their accuracy and physiological relevance. This guide provides a comprehensive comparison of molecular docking results with established experimental binding assays, offering researchers, scientists, and drug development professionals a framework for robust cross-validation.

The Critical Juncture: Bridging Computational Predictions with Experimental Reality

Molecular docking employs scoring functions to rank potential drug candidates based on their predicted binding affinity. While computationally efficient, these scoring functions are approximations of the complex molecular interactions that occur in a biological system. Therefore, it is imperative to experimentally verify the top

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4,5-Dihydro-2-phenylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, adherence to strict safety and disposal protocols is paramount for maintaining a safe laboratory environment and ensuring environmental protection. This document outlines the essential, immediate safety and logistical information for the proper disposal of 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for handling hazardous chemical waste and data from structurally analogous compounds.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with care, assuming it to be hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are mandatory.

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.

General Hygiene:

  • Avoid the inhalation of any dust or fumes.

  • Prevent all contact with skin and eyes.

  • Eating, drinking, and smoking are strictly prohibited in the laboratory.

  • Thoroughly wash hands after handling the chemical.[2][3]

Chemical and Physical Properties (Based on Analogous Compounds)
PropertyValue
Molecular Formula C11H9NO2S
Appearance Solid
Potential Hazards May cause skin, eye, and respiratory irritation.

Note: This data is for a structurally similar compound and should be used for precautionary guidance only.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[4][5] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[6][7]

Experimental Protocol for Waste Neutralization (if applicable and deemed safe by EHS):

  • Note: Neutralization should only be attempted by trained personnel after consulting with your institution's Environmental Health and Safety (EHS) office. An example for a generic acidic compound is provided for informational purposes only and may not be suitable for this specific chemical.

    • Slowly add the acidic waste to a large volume of a stirred, cold solution of a weak base, such as sodium bicarbonate.

    • Monitor the pH of the solution continuously.

    • Once the pH is neutral (between 6.0 and 8.0), the resulting solution must still be collected and disposed of as hazardous waste.

Waste Collection and Storage
  • Waste Collection: All waste containing this compound, whether in solid form or in solution, must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Container Compatibility: The waste container must be made of a material compatible with the chemical, be in good condition, and possess a secure, leak-proof lid.[4][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the approximate concentration and quantity of the waste.[6][9]

  • Storage: The sealed hazardous waste container must be stored in a designated, well-ventilated, and secure area. It should be kept away from incompatible materials.[10][11] Always follow your institution's specific guidelines for the storage of hazardous waste.

Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][10] The standard procedure for chemical waste of this nature is disposal at an approved waste disposal facility.[12]

Visual Guide to Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste in a Designated Container A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Ensure Container is Compatible and Sealed C->D E Label Container Clearly: 'Hazardous Waste' & Chemical Name D->E F Store in a Secure, Designated Area E->F G Contact Institutional EHS or Licensed Contractor F->G H Arrange for Professional Waste Pickup G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid. The following procedures are based on the known hazards of similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1][2]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][2]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and washed before reuse.[3]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[3]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[4] Remove contaminated clothing.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be disposed of as hazardous waste.[5] Handle uncleaned, empty containers as you would the product itself.[2] All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[2][5]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated chemical fume hood B->C D Weigh and handle the solid compound carefully to avoid dust C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F I Collect all chemical waste in a labeled, sealed container E->I G Remove and properly dispose of PPE F->G H Wash hands thoroughly G->H J Dispose of waste according to institutional and regulatory guidelines I->J

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。